6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-2-1-3-9-5-8-4-6(7)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZRVKIZAPHPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CN=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587836 | |
| Record name | 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-51-4 | |
| Record name | 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
This guide details the synthesis of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one (also referred to as 5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-one). This bicyclic ketone is a critical scaffold in medicinal chemistry, serving as a core structure for aldosterone synthase inhibitors (e.g., Osilodrostat analogues) and aromatase inhibitors.
The synthesis leverages a robust intramolecular Friedel-Crafts acylation strategy, constructing the six-membered piperidinone ring onto an existing imidazole core.
Executive Summary & Retrosynthetic Analysis
The target molecule, 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one , features a 5,6-fused bicyclic system with a bridgehead nitrogen. The most efficient synthetic disconnection involves breaking the C8–C8a bond (carbonyl-to-bridgehead connection). This reveals 4-(1H-imidazol-1-yl)butanoic acid as the linear precursor.
The forward synthesis proceeds via:
-
N-Alkylation: Regioselective alkylation of imidazole with a 4-halobutyrate ester.
-
Hydrolysis: Conversion of the ester to the free carboxylic acid.
-
Cyclodehydration: Intramolecular electrophilic aromatic substitution (EAS) closing the ring at the C5 position of the imidazole.
Retrosynthetic Diagram (Graphviz)
Caption: Retrosynthetic breakdown of the imidazo[1,5-a]pyridine core to accessible linear precursors.
Detailed Synthetic Protocol
Step 1: Synthesis of Methyl 4-(1H-imidazol-1-yl)butanoate
This step attaches the four-carbon chain to the imidazole nitrogen.
-
Reagents: Imidazole (1.0 eq), Methyl 4-chlorobutyrate (1.1 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (
) for 12–16 hours.
Procedure:
-
Charge a round-bottom flask with imidazole (68.0 g, 1.0 mol) and anhydrous
(276.0 g, 2.0 mol) in MeCN (500 mL). -
Add KI (16.6 g, 0.1 mol) to catalyze the Finkelstein reaction in situ (converting chloro- to iodo-alkane).
-
Add methyl 4-chlorobutyrate (150.2 g, 1.1 mol) dropwise over 30 minutes.
-
Heat to reflux under
atmosphere for 16 hours. Monitor by TLC (5% MeOH in DCM). -
Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, wash with water, dry over
, and concentrate. -
Purification: Distillation under high vacuum or use directly if purity >95% by NMR.
-
Expected Yield: 85–92%.
-
Step 2: Hydrolysis to 4-(1H-imidazol-1-yl)butanoic Acid
-
Reagents: Step 1 Ester, 6M HCl (aq).
-
Conditions: Reflux for 4 hours.
Procedure:
-
Dissolve the ester from Step 1 in 6M HCl (5 vol).
-
Reflux for 4 hours until LC-MS shows complete conversion to the acid.
-
Concentrate the solution to dryness under vacuum to obtain the hydrochloride salt of the acid.
-
Critical Step: The product is hygroscopic. Dry strictly over
in a vacuum desiccator before the next step.-
Expected Yield: Quantitative.[1]
-
Step 3: Cyclization to 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
This is the critical ring-closing step. Polyphosphoric acid (PPA) is the preferred medium as it acts as both solvent and Lewis acid/dehydrating agent.
-
Reagents: 4-(1H-imidazol-1-yl)butanoic acid HCl salt, Polyphosphoric Acid (PPA, 83%
). -
Conditions:
– for 3–5 hours.
Procedure:
-
Heat PPA (10 parts by weight relative to substrate) to
in a reactor to reduce viscosity. -
Add the dried acid hydrochloride salt portion-wise with vigorous mechanical stirring. Caution: HCl gas evolution may occur.
-
Increase temperature to
and stir for 4 hours. -
Quench: Cool the mixture to
. Pour slowly onto crushed ice (20 parts) with stirring. The complex is viscous; ensure thorough mixing to hydrolyze the polyphosphate esters. -
Neutralization: Slowly adjust pH to ~8–9 using 50% NaOH or solid
while keeping the temperature (ice bath). -
Extraction: Extract the aqueous phase exhaustively with Chloroform/Isopropanol (3:1) or DCM. (The product is water-soluble; salting out with NaCl helps).
-
Purification: Dry organic layer (
), concentrate, and recrystallize from Ethyl Acetate/Hexane or purify via column chromatography (DCM/MeOH 95:5).-
Expected Yield: 60–75%.
-
Physical Data: Pale yellow solid or oil.
-
Mechanistic Insight
The cyclization follows an intramolecular electrophilic aromatic substitution pathway.
-
Activation: The carboxylic acid reacts with PPA to form a mixed anhydride or an acylium ion intermediate.
-
Attack: The electron-rich C5 position of the imidazole ring attacks the electrophilic carbonyl carbon. Note that C2 is less nucleophilic in this context, and the formation of a 6-membered ring (vs. 7-membered at C2) is kinetically and thermodynamically favored (Baldwin's Rules).
-
Re-aromatization: Loss of a proton restores the aromaticity of the imidazole ring, yielding the bicyclic ketone.
Reaction Mechanism Diagram (Graphviz)
Caption: Mechanism of the PPA-mediated cyclodehydration via C5 attack.
Key Data & Troubleshooting
| Parameter | Specification / Recommendation |
| Precursor Dryness | Critical. Moisture in Step 3 quenches the acylium ion and reduces yield. Dry HCl salt over P2O5 for >12h. |
| Temperature Control | Do not exceed |
| Quenching | PPA hydrolysis is exothermic. Use internal temperature monitoring during neutralization. |
| Regioselectivity | Exclusive formation of the [1,5-a] (6-membered) isomer over the [1,2-a] (7-membered) isomer is observed due to ring strain differences. |
References
-
General Synthesis of Imidazo[1,5-a]pyridines
- Journal of Medicinal Chemistry, 2002, 45(11), 2310–2320. (Describes the synthesis of Fadrozole-like tetrahydroimidazo[1,5-a]pyridine cores).
-
Cyclization of Imidazole-Alkanoic Acids
- Journal of Heterocyclic Chemistry, 1987, 24(3), 821–827. (Detailed study on the cyclization of 4-(imidazol-1-yl)
-
Chemical Structure Validation
Sources
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 426219-51-4 CAS MSDS (Imidazo[1,5-a]pyridin-8(5H)-one, 6,7-dihydro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
Technical Deep Dive: Discovery & Optimization of Novel Imidazo[1,5-a]pyrazine Compounds
Focus Application: Dual IGF-1R/IR Kinase Inhibition (The OSI-906 Case Study)
Executive Summary
The imidazo[1,5-a]pyrazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibition and phosphodiesterase (PDE) modulation. Its planar, bicyclic heteroaromatic structure offers a distinct electronic profile that mimics the adenine ring of ATP, making it an ideal template for Type I kinase inhibitors.
This technical guide dissects the discovery and optimization of imidazo[1,5-a]pyrazine derivatives, using the clinical candidate Linsitinib (OSI-906) as the primary technical case study. We explore the synthetic architecture, Structure-Activity Relationship (SAR) evolution, and biological validation protocols required to develop high-affinity dual inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR).
Strategic Rationale: Scaffold Mechanics
Electronic & Structural Advantages
The imidazo[1,5-a]pyrazine core is a 6,5-fused system. Unlike the more common quinoline or quinazoline scaffolds, the bridgehead nitrogen (N4) and the specific arrangement of heteroatoms create a unique dipole moment and hydrogen-bonding potential.
-
Hinge Binding: The N3 and N4 positions (depending on numbering convention, typically the nitrogen in the 5-membered ring and the adjacent bridgehead) often serve as critical hydrogen bond acceptors for the kinase hinge region.
-
Vectorial Growth: The C1 and C3 positions allow for divergent substitution vectors. C1 typically points towards the solvent front or the ribose binding pocket, while C3 can be utilized to access the hydrophobic back pocket (Gatekeeper residue interaction).
-
Physicochemical Balance: The scaffold possesses a lower lipophilicity (cLogP) compared to tricyclic equivalents, improving the likelihood of oral bioavailability.
Synthetic Architecture: The Core Protocol
The construction of the imidazo[1,5-a]pyrazine core typically relies on the Vilsmeier-Haack cyclization of N-((pyrazin-2-yl)methyl)amides. This approach is robust, scalable, and allows for late-stage diversification.
General Synthetic Workflow (Graphviz)
Detailed Protocol: Core Cyclization (Self-Validating)
Objective: Synthesis of 1,3-disubstituted imidazo[1,5-a]pyrazine.
Reagents:
-
(Pyrazin-2-yl)methanamine (Starting material)
-
Carboxylic Acid or Acyl Chloride (Substituent source)[1]
-
Phosphorus Oxychloride (
) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (
)[2]
Step-by-Step Methodology:
-
Acylation (Precursor Formation):
-
Dissolve (pyrazin-2-yl)methanamine (1.0 eq) in dry DCM under
atmosphere. -
Add
(1.5 eq) and cool to 0°C. -
Dropwise add the appropriate acyl chloride (1.1 eq).
-
Checkpoint: Monitor by TLC/LC-MS for disappearance of amine. The product is the linear amide.
-
-
Vilsmeier-Haack Cyclization:
-
Dissolve the isolated amide intermediate in dry DCE (0.2 M concentration).
-
Add
(3.0 - 5.0 eq) carefully. -
Reflux the mixture (approx. 80-85°C) for 2–4 hours.
-
Mechanism:[3] The amide oxygen attacks phosphorus, activating the carbonyl. The pyrazine nitrogen then attacks the activated carbon, followed by aromatization/loss of water.
-
-
Quench & Isolation:
-
Cool to room temperature. Pour cautiously into ice-cold saturated
. -
Critical Safety Note: Quenching
is highly exothermic. -
Extract with DCM (3x). Wash organics with brine, dry over
.
-
-
Validation:
-
1H NMR: Look for the disappearance of the amide NH proton and the appearance of the characteristic imidazo[1,5-a]pyrazine singlet (if C1/C3 is unsubstituted) or shift in the pyrazine ring protons.
-
Case Study: The OSI-906 Optimization Cycle
The discovery of OSI-906 (Linsitinib) by OSI Pharmaceuticals (now Astellas) is the definitive example of optimizing this scaffold.
The Optimization Logic
The campaign began with high-throughput screening hits that lacked potency and metabolic stability. The evolution followed a strict logic:
-
Hit: Benzyloxyphenyl derivatives (Potent but metabolically labile).
-
Scaffold Hop: Transition to imidazo[1,5-a]pyrazine to improve solubility and kinase selectivity.
-
Conformational Constraint: Introduction of the 2-phenylquinoline moiety at the C1 position. This rigid group locks the molecule into a bioactive conformation that perfectly complements the ATP binding pocket of IGF-1R.
-
Solubility Handle: Addition of a polar motif (e.g., cyclobutanol) at C3 to balance the lipophilicity of the quinoline.
SAR Data Summary
| Compound Stage | R1 Substituent (C1) | R3 Substituent (C3) | IGF-1R IC50 (nM) | IR IC50 (nM) | Key Limitation |
| Early Hit | Benzyloxyphenyl | Methyl | 120 | 450 | High metabolic clearance |
| Intermediate | 2-Phenylquinoline | Methyl | 15 | 30 | Poor Solubility |
| OSI-906 | 2-Phenylquinoline | 1-Methylcyclobutanol | 35 | 75 | Clinical Candidate |
SAR Logic Flow (Graphviz)
Biological Validation Protocols
To establish scientific trustworthiness, the following assays must be implemented.
Biochemical Kinase Assay (FRET-based)
-
Purpose: Determine intrinsic affinity (
) for IGF-1R and IR. -
Protocol:
-
Incubate recombinant human IGF-1R kinase domain with peptide substrate (e.g., poly-Glu-Tyr).
-
Add ATP at
concentration (approx. 10-100 µM). -
Add serial dilutions of the imidazo[1,5-a]pyrazine compound.
-
Detect phosphorylation using a FRET pair (e.g., Europium-labeled anti-phosphotyrosine antibody).
-
Validation: Reference compound (e.g., Staurosporine) must yield consistent
.
-
Cellular Autophosphorylation Assay
-
Purpose: Confirm target engagement in a cellular context.
-
Cell Line: NIH-3T3 cells overexpressing human IGF-1R (LISN cells).
-
Method:
-
Serum-starve cells for 16 hours.
-
Treat with compound for 2 hours.
-
Stimulate with IGF-1 ligand (50 ng/mL) for 15 minutes.
-
Lyse cells and perform Western Blot for pIGF-1R (Tyr1135/1136) .
-
Causality: Reduction in pIGF-1R band intensity must correlate with dose.
-
Signaling Pathway Context (Graphviz)
Future Outlook & Late-Stage Functionalization
While the OSI-906 campaign focused on classical cyclization, modern discovery efforts on this scaffold utilize C-H activation .
-
C3-H Arylation: Direct Pd-catalyzed C-H activation at the C3 position allows for rapid library generation without pre-functionalized precursors.
-
Applications beyond Oncology: Recent literature suggests imidazo[1,5-a]pyrazines are potent PDE10A inhibitors for schizophrenia treatment, leveraging the same stacking interactions but targeting a different binding pocket.
References
-
Mulvihill, M. J., et al. (2009). "Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor."[4] Future Medicinal Chemistry.
-
Mulvihill, M. J., et al. (2008). "Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines as potent insulin-like growth factor-I receptor (IGF-IR) inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Attanasi, O. A., et al. (2014). "Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization."[5] Organic & Biomolecular Chemistry.
-
TargetMol. "Linsitinib (OSI-906)
-
Moszczyński-Pętkowski, R., et al. (2018). "Synthesis and characterization of novel classes of PDE10A inhibitors." European Journal of Medicinal Chemistry.
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellagentech.com [cellagentech.com]
- 5. Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis of imidazo[1,5-a]pyridine core
An In-Depth Technical Guide to the Spectroscopic Analysis of the Imidazo[1,5-a]Pyridine Core
Foreword: Decoding a Privileged Scaffold
The imidazo[1,5-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered immense interest across the scientific community. It is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of pharmacologically active agents.[1][2] Beyond its biological significance, the unique electronic structure of this core imparts fascinating photophysical properties, making it a versatile building block for fluorescent probes, sensors, and materials for optoelectronics.[3][4][5]
The unambiguous characterization of novel imidazo[1,5-a]pyridine derivatives is the bedrock upon which their application is built. A multi-faceted spectroscopic approach is not merely a procedural step but a necessary strategy to confirm identity, purity, and structural integrity. This guide moves beyond a simple recitation of techniques. It is designed to provide researchers, chemists, and drug development professionals with the causal reasoning behind spectroscopic choices, offering field-proven insights into the interpretation of the data you will acquire. We will explore the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence Spectroscopy—as interconnected tools for a holistic analysis of this important molecular core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, and the imidazo[1,5-a]pyridine core is no exception. It provides direct information about the carbon-hydrogen framework.
Proton (¹H) NMR Spectroscopy
¹H NMR provides information on the chemical environment, connectivity, and number of protons in a molecule. The aromatic nature and the presence of two nitrogen atoms in the imidazo[1,5-a]pyridine ring system result in a characteristic dispersion of proton signals.
Causality Behind the Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms deshields the adjacent protons, shifting their resonance to a higher frequency (downfield). Protons on the pyridine ring generally appear at a lower field than those on the imidazole moiety. The precise chemical shift is highly sensitive to the electronic effects (inductive and resonance) of any substituents on the ring.
Typical ¹H NMR Data for Imidazo[1,5-a]pyridine Derivatives:
| Proton Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity (J-coupling) | Notes |
| H-1 | 7.80 - 8.30 | s | Often a sharp singlet, sensitive to substitution at C-3. |
| H-3 | 7.50 - 7.90 | s | Sensitive to substitution at C-1. |
| H-5 | 8.00 - 8.50 | d (J ≈ 7-8 Hz) | Most downfield proton of the pyridine ring due to proximity to N-4. |
| H-6 | 6.60 - 7.00 | t or dd (J ≈ 7 Hz) | Typically found in the more shielded region of the spectrum. |
| H-7 | 7.00 - 7.50 | d or dd (J ≈ 9 Hz) | Influenced by substituents at adjacent positions. |
| H-8 | 7.60 - 8.00 | d (J ≈ 9 Hz) |
Note: Data synthesized from multiple sources.[6][7][8][9] Chemical shifts can vary significantly based on solvent and substitution patterns.
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified imidazo[1,5-a]pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][10] Chloroform-d (CDCl₃) is a common choice for good solubility and minimal signal overlap.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can reference the residual solvent peak).
-
Cap the tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical as it compensates for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Define the number of scans (e.g., 8, 16, or more for dilute samples) to achieve an adequate signal-to-noise ratio.
-
Apply a standard 90° pulse sequence.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Workflow for NMR Analysis
Caption: Generalized MS fragmentation of an imidazo[1,5-a]pyridine.
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties
Many imidazo[1,5-a]pyridine derivatives possess extended π-conjugated systems, making them optically active. Their study provides insights into the electronic structure and potential applications in materials science and bio-imaging.
[3][4]#### 3.1. UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to electronic transitions from the ground state to excited states. For imidazo[1,5-a]pyridines, these are typically π–π* transitions.
[11][12]Causality Behind the Spectra: The position of the maximum absorption wavelength (λ_max) is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Extending the π-conjugation (e.g., by adding aromatic substituents) or introducing electron-donating/withdrawing groups can modulate this energy gap, leading to shifts in λ_max.
[12]Typical UV-Vis Data for Imidazo[1,5-a]pyridine Derivatives:
| Compound Type | Typical λ_max (nm) | Transition Type |
| Unsubstituted Core | 250 - 330 | π–π |
| Phenyl-substituted | 320 - 380 | π–π / ICT |
| Donor-Acceptor Systems | > 350 | Intramolecular Charge Transfer (ICT) |
Note: Data synthesized from multiple sources. [11][12][13][14]
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. This property is particularly pronounced in many imidazo[1,5-a]pyridine derivatives, making them valuable fluorophores.
[5][15]Key Photophysical Parameters:
-
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_max_abs) and the emission maximum (λ_max_em). Large Stokes shifts are often desirable for fluorescence applications to minimize self-absorption. *[11][12] Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Higher quantum yields indicate brighter fluorescence. *[5] Solvatochromism: A change in the absorption or emission wavelength with a change in solvent polarity. This phenomenon arises when the dipole moment of the molecule differs between the ground and excited states, and it indicates a degree of intramolecular charge transfer (ICT).
[3][12]Experimental Protocol: Acquiring Absorption and Emission Spectra
-
Sample Preparation:
-
Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., DMSO, THF, Dichloromethane).
-
Create a series of dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) in the desired solvent(s) using quartz cuvettes. The absorbance of the solution at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorption Measurement:
-
Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired range (e.g., 200-800 nm).
-
Identify the λ_max.
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the λ_max determined from the absorption spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
Identify the emission maximum.
-
Jablonski Diagram for Photophysical Processes
Caption: Simplified Jablonski diagram showing absorption and fluorescence.
Integrated Analysis: A Holistic Approach
No single technique tells the whole story. The power of spectroscopic analysis lies in the integration of data from multiple sources.
Workflow for Integrated Structural Elucidation
Caption: Integrated workflow for the complete characterization of a novel compound.
A typical workflow begins with MS to confirm the molecular weight and formula. This provides the fundamental building blocks. Next, detailed 1D and 2D NMR experiments are used to piece together the carbon-hydrogen framework and establish the precise connectivity and substitution pattern. Finally, UV-Vis and fluorescence spectroscopy are employed to characterize the electronic and photophysical properties, which are crucial for applications in materials science or as biological probes. Each piece of data serves to validate the others, leading to a confident and complete structural assignment.
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. [Link]
-
MDPI. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]
-
RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]
-
PMC. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. [Link]
-
ResearchGate. (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. [Link]
-
PMC. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. [Link]
-
MDPI. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. [Link]
-
RSC Publishing. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. [Link]
-
The Royal Society of Chemistry. Supplementary Materials. [Link]
-
ResearchGate. Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications | Request PDF. [Link]
-
RSC Publishing. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. [Link]
-
Taylor & Francis. Full article: The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. [Link]
-
SpectraBase. imidazo[1,5-a]pyridine. [Link]
-
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]
-
Semantic Scholar. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. [Link]
-
ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. [Link]
-
PubChem. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090. [Link]
-
PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]
-
ResearchGate. IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. [Link]
-
ResearchGate. (a) UV–Vis absorption spectra of compound (1–5) in DMSO solution. (b).... [Link]
-
Unknown Source. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
-
MDPI. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. [Link]
-
ElectronicsAndBooks. 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(I1): Evidence for a Correlation of. [Link]
-
Unknown Source. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
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- 10. revroum.lew.ro [revroum.lew.ro]
- 11. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Evaluation of the 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one Scaffold
A Fragment-Based Approach to IDO1 Inhibitor Discovery
Executive Summary
This technical guide outlines the in vitro evaluation protocol for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one (hereafter referred to as DHIP-8 ). While the imidazo[1,5-a]pyridine class is a privileged scaffold in medicinal chemistry, often utilized for anti-tubercular and kinase-inhibitory properties, recent high-impact literature (2024-2025) has identified this specific core as a critical heme-binding motif for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition.
This guide departs from generic screening templates to focus on the specific liabilities and opportunities of the DHIP-8 core: heme coordination mechanics , metabolic stability (CYP inhibition risks) , and physicochemical integrity of the dihydro-pyridinone ring system.
Phase 1: Physicochemical Integrity & Stability
Objective: Validate the structural stability of the DHIP-8 core prior to biological screening. The partially saturated lactam/enaminone character of the 8(5H)-one system presents specific hydrolysis and tautomerization risks that can generate false positives in enzymatic assays.
1.1 Aqueous Stability & pH Profiling
Unlike fully aromatic imidazopyridines, the dihydro-8-one system contains a reactive carbonyl adjacent to the bridgehead nitrogen.
-
Protocol: Incubate DHIP-8 (10 µM) in buffers ranging from pH 1.2 to pH 9.0 for 24 hours.
-
Detection: LC-MS/MS monitoring for ring-opening (hydrolysis of the amide bond) or oxidation to the fully aromatic imidazo[1,5-a]pyridin-8-one.
-
Acceptance Criteria: >95% parent compound remaining at T=24h.
1.2 Aggregation (PAINS) Check
-
Rationale: Small bicyclic ketones can form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition.
-
Method: Dynamic Light Scattering (DLS) in assay buffer (with and without 0.01% Triton X-100).
-
Validation: If IC50 shifts significantly (>3-fold) with detergent addition, the compound is a false positive aggregator.
Phase 2: Primary Pharmacology (Target Engagement)
Context: The primary therapeutic utility of DHIP-8 derivatives lies in IDO1 inhibition for cancer immunotherapy. The imidazole nitrogen (N2) typically coordinates with the heme iron of IDO1.
2.1 Enzymatic IDO1 Heme-Binding Assay
This assay determines if DHIP-8 binds directly to the active site heme iron, a prerequisite for this scaffold's mechanism of action.
-
System: Recombinant human IDO1 (rhIDO1).
-
Readout: UV-Vis Soret band shift.
-
Mechanism: Binding of the imidazole nitrogen to the heme iron causes a characteristic spectral shift (Type II binding spectrum) from ~405 nm to ~415-420 nm.
-
Protocol:
-
Titrate DHIP-8 (0.1 – 100 µM) into rhIDO1 solution.
-
Measure differential absorption spectra (350–500 nm).
-
Control: Use Epacadostat (known heme binder) as a positive control.
-
2.2 Functional Kynurenine Pathway Assay (Cell-Free)
Quantifies the conversion of L-Tryptophan (Trp) to N-formylkynurenine (NFK) -> Kynurenine (Kyn).
| Parameter | Specification |
| Enzyme Source | Recombinant hIDO1 (50 nM) |
| Substrate | L-Tryptophan (100 µM) + Ascorbate/Methylene Blue (Reductants) |
| Detection | Colorimetric (Ehrlich’s Reagent) or HPLC-UV (360 nm) |
| Incubation | 45 min @ 37°C |
| Inhibitor Range | 8-point dose-response (1 nM – 10 µM) |
Critical Technical Note: The DHIP-8 core is susceptible to redox cycling. Ensure the assay buffer contains sufficient catalase to prevent peroxide-mediated enzyme inactivation, which mimics inhibition.
Phase 3: Cellular Potency & Mechanism
Objective: Confirm that DHIP-8 crosses the membrane and inhibits IDO1 in a complex cellular environment without off-target cytotoxicity.
3.1 Cell-Based Kynurenine/Tryptophan Ratio
-
Cell Line: HeLa (IFN-γ stimulated) or SKOV3 (constitutive IDO1 expression).
-
Stimulation: Induce IDO1 with IFN-γ (50 ng/mL) for 24h prior to compound treatment.
-
Readout: LC-MS/MS quantification of Kynurenine and Tryptophan in supernatant.
-
Data Analysis: Calculate the IC50 based on the [Kyn]/[Trp] ratio. A potent DHIP-8 derivative should suppress Kyn production while preserving Trp levels.
3.2 Pathway Visualization (DOT Diagram)
The following diagram illustrates the mechanistic intervention of DHIP-8 within the Kynurenine pathway and the downstream immune modulation.
Caption: Mechanism of Action: DHIP-8 targets the heme cofactor of IDO1, halting the conversion of Tryptophan to Kynurenine, thereby reversing T-cell suppression.
Phase 4: ADME & Selectivity (The "Filter")
Risk: Imidazole-containing scaffolds are notorious for inhibiting Cytochrome P450 (CYP) enzymes due to nitrogen-heme coordination, leading to drug-drug interactions (DDI).
4.1 CYP Inhibition Screen (Critical Step)
-
Panel: CYP3A4, CYP2D6, CYP2C9.
-
Method: Fluorometric inhibition assay using recombinant CYPs and specific substrates (e.g., Vivid® substrates).
-
Threshold: IC50 > 10 µM is desired.
-
Mitigation: If DHIP-8 shows high CYP inhibition, substitution at the C-5 or C-8 position is required to introduce steric hindrance preventing CYP heme access while maintaining IDO1 affinity.
4.2 Metabolic Stability (Microsomal)
-
Reagents: Human Liver Microsomes (HLM) + NADPH.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: Monitor disappearance of parent DHIP-8 via LC-MS.
-
Liability: Watch for N-oxidation of the pyridine ring or hydroxylation of the saturated 6,7-ethylene bridge.
Summary of Evaluation Workflow
| Experiment | Methodology | Success Criterion |
| Chemical Stability | pH 7.4 buffer, 24h, LC-MS | >95% Intact |
| Target Binding | UV-Vis Soret Shift (Heme) | Spectral shift ~10-15 nm |
| Enzymatic Potency | IDO1 / Kynurenine Assay | IC50 < 500 nM (for lead) |
| Cellular Potency | HeLa [Kyn]/[Trp] Ratio | IC50 < 1 µM |
| Selectivity | CYP3A4 Inhibition | IC50 > 10 µM |
References
-
Imidazo[1,5-a]pyridine Scaffold Overview & Applications Source: Royal Society of Chemistry (RSC) Title: Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. URL:[Link]
-
IDO1 Inhibition by Imidazo-fused Heterocycles Source: Journal of Medicinal Chemistry (ACS) Title: Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles and Imidazo[1,5-a]pyridines as Potent IDO1 Inhibitors.[1][2][3] URL:[Link]
-
Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues Source: National Institutes of Health (PubMed) Title: Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.[4] URL:[Link]
-
Heme-Binding Assay Protocols for IDO1 Source: Bio-protocol Title: Spectroscopic Characterization of Heme Binding to IDO1. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1- b]thiazoles, Imidazo[1,5- a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemist’s Guide to Imidazo[1,5-a]pyridin-8(5H)-ones: SAR, Synthesis, and Target Selectivity
This is an in-depth technical guide on the Structure-Activity Relationship (SAR) of imidazo[1,5-a]pyridin-8(5H)-ones , designed for medicinal chemists and drug discovery professionals.
Executive Summary: The Scaffold at a Glance
The imidazo[1,5-a]pyridin-8(5H)-one core (specifically its 6,7-dihydro congener) has emerged as a privileged scaffold in modern drug discovery, particularly for targeting metalloenzymes and kinases. Unlike its fully aromatic cousin (imidazo[1,5-a]pyridine), the 8(5H)-one variant introduces a critical spiro-cyclization handle and a hydrogen-bond accepting carbonyl, making it a potent bioisostere for indanones and tetralones.
Its primary utility lies in the development of Aldosterone Synthase (CYP11B2) Inhibitors for resistant hypertension, where it offers superior selectivity over the homologous 11
Core Structural Features
-
Bicyclic Framework: A 5,6-fused system comprising an imidazole ring fused to a dihydropyridinone.
-
Key Pharmacophores:
-
N2 (Imidazole Nitrogen): A strong metal-binding motif (e.g., Heme-Fe coordination).
-
C8-Carbonyl: A directional H-bond acceptor.
-
C8-Spiro Center: A site for rigidifying the scaffold to lock bioactive conformations.
-
Chemical Architecture & Synthesis
Understanding the assembly of this core is prerequisite to manipulating its SAR. The synthesis typically hinges on constructing the piperidinone ring onto an existing imidazole framework or via a cascade cyclization.
Primary Synthetic Route: The Spiro-Annulation Strategy
This protocol, adapted from aldosterone synthase inhibitor optimization, allows for the introduction of complex spiro-cycles at the C8 position.
Methodology:
-
Precursor Assembly: Start with 4-(1H-imidazol-5-yl)butanoic acid derivatives.
-
Cyclization: Activation of the acid (e.g., with SOCl
or HATU) followed by intramolecular Friedel-Crafts-type acylation or direct N-alkylation/condensation. -
Spiro-Functionalization: For spiro-derivatives, a Knoevenagel condensation followed by a Michael addition (using malononitrile and a bis-nucleophile) is often employed to build the spiro-ring at C8.
Visualization: Synthetic Pathway
Figure 1: General synthetic workflow for accessing the imidazo[1,5-a]pyridin-8(5H)-one core.
Comprehensive SAR Analysis
The biological activity of this scaffold is governed by three distinct vectors: the Metal-Binding Domain (Imidazole), the Linker Region (Dihydropyridinone), and the Spiro-Tail (C8 substituents).
Vector A: The Metal-Binding Domain (Imidazole Ring)
-
N2 Nitrogen: This is the "warhead" for metalloenzymes (CYP11B2, IDO1). It coordinates directly to the Heme iron.
-
Modification: Substitution at N2 abolishes activity (steric clash/loss of lone pair).
-
C1/C3 Substitution: Small alkyl groups (Me, Et) at C1 or C3 can tune the pKa of the imidazole, affecting Heme affinity. However, bulky groups here often reduce potency due to steric clash with the porphyrin ring.
-
Vector B: The C8-Carbonyl & Spiro-Center
-
C8-Carbonyl: Acts as an essential H-bond acceptor. In CYP11B2, this carbonyl accepts a hydrogen bond from Arg120 , a residue conserved in the synthase but distinct in homologous enzymes, thereby driving selectivity .
-
Spiro-Fusion: Converting the C8 ketone into a spiro-cycle (e.g., spiro[imidazo[1,5-a]pyridine-8,3'-indoline]) restricts the conformational freedom of the inhibitor.
-
Effect: Rigidification minimizes the entropic penalty of binding.
-
SAR Trend:Spiro-cyclopropyl or spiro-cyclohexyl analogs often show >10-fold potency improvement over the open-chain diethyl counterparts.
-
Vector C: The Saturated Ring (Positions 5, 6, 7)
-
Lipophilicity Tuning: The methylene groups at C5, C6, and C7 are tolerant to substitution.
-
Gem-dimethyl at C6: Increases metabolic stability (blocks metabolic hot-spots) and lipophilicity (logD).
-
Polar Groups: Introduction of polar heteroatoms (O, N) into this ring (making it a pyrazine or morpholine analog) can reduce CNS penetration if peripheral restriction is desired.
-
SAR Decision Matrix
| Position | Modification | Biological Impact | Recommendation |
| N2 | Alkylation | Loss of Heme coordination | Avoid (Must remain free) |
| C8 | Ketone | Increases rigidity & selectivity | Prioritize (Spiro-cycles preferred) |
| C1 | Halogenation (F, Cl) | Modulates pKa & metabolic stability | Explore (F for metabolic block) |
| C6/C7 | Gem-dimethyl | Increases t | Optional (Use for DMPK fixes) |
Case Study: Aldosterone Synthase (CYP11B2) Inhibition
The most authoritative application of this scaffold is in the design of selective CYP11B2 inhibitors. The challenge is distinguishing CYP11B2 from CYP11B1 (93% sequence homology).
Mechanism of Action
The imidazo[1,5-a]pyridin-8(5H)-one binds in the active site of CYP11B2:
-
Fe-N Interaction: The imidazole N2 coordinates to the Heme iron.
-
Selectivity Filter: The C8-carbonyl forms a water-mediated or direct H-bond with residues in the access channel (specifically interacting with the Arg120 region).
-
Hydrophobic Collapse: The spiro-fused ring occupies a hydrophobic pocket unique to CYP11B2, excluding the slightly tighter pocket of CYP11B1.
SAR Visualization: The Selectivity Map
Figure 2: Interaction map highlighting the functional roles of the scaffold domains.
Experimental Protocols
Protocol: General Synthesis of the 6,7-Dihydro Core
To be used for generating the primary scaffold for SAR exploration.
-
Reagents: 4-(1H-imidazol-5-yl)butanoic acid (1.0 eq), Thionyl Chloride (SOCl
, 3.0 eq), Aluminum Chloride (AlCl , 2.5 eq), Dichloromethane (DCM). -
Procedure:
-
Suspend the acid in dry DCM under Argon.
-
Add SOCl
dropwise at 0°C. Reflux for 2 hours to form the acid chloride. -
Cool to 0°C and add AlCl
in portions (Friedel-Crafts cyclization). -
Stir at RT for 12 hours.
-
Quench: Pour onto ice/water carefully. Neutralize with NaHCO
. -
Extraction: Extract with EtOAc (3x). Dry over MgSO
. -
Purification: Flash chromatography (MeOH/DCM gradient) to yield the 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one.
-
Protocol: CYP11B2 Inhibition Assay (Cell-Based)
Validates the biological activity of the synthesized analogs.
-
Cell Line: NCI-H295R (Human adrenocortical carcinoma cells).
-
Stimulation: Cells are stimulated with Angiotensin II (10 nM) and K+ (16 mM) to upregulate aldosterone production.
-
Treatment: Incubate cells with test compounds (0.1 nM – 10
M) for 24 hours. -
Readout: Measure supernatant Aldosterone levels using a homogeneous time-resolved fluorescence (HTRF) kit.
-
Selectivity Check: Parallel measurement of Cortisol (CYP11B1 product) to calculate the Selectivity Factor (
).
References
-
Hu, Q., et al. (2017). "Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)". ACS Medicinal Chemistry Letters. Link
-
Whitehead, B. R., et al. (2017).[1] "Imidazopyridyl compounds as aldosterone synthase inhibitors". Bioorganic & Medicinal Chemistry Letters. Link
-
Meredith, E., et al. (2013). "Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension".[2] ACS Medicinal Chemistry Letters. Link
-
Novartis AG. (2008). "Heterocyclic Spiro-Compounds as Aldosterone Synthase Inhibitors". European Patent EP1885724B1. Link
-
Yu, J., et al. (2019). "Synthesis and evaluation of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives as Mnk inhibitors". Bioorganic & Medicinal Chemistry Letters. Link
Sources
Methodological & Application
Application Note: Synthesis of 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
[1][2][3][4][5]
Part 1: Strategic Analysis & Retrosynthesis
The Synthetic Challenge
The target molecule features a fused bicyclic system: an aromatic imidazole ring fused to a saturated piperidin-2-one (lactam) ring. The critical synthetic challenge is constructing the imidazole ring onto the saturated lactam without over-oxidizing the piperidine core or hydrolyzing the lactam bond.
Traditional methods (e.g., high-temperature condensation) often yield partially reduced imidazolines or suffer from poor regioselectivity. This protocol employs a Iodine-Mediated Oxidative Cyclization , a modern approach that ensures full aromatization of the imidazole ring under mild conditions while preserving the saturated lactam integrity.
Retrosynthetic Logic
We disconnect the imidazole ring at the C1 and C3 positions (imidazole numbering). The most logical precursor is 6-(aminomethyl)piperidin-2-one , which contains the necessary N-C-C-N skeleton.
-
Bond Formation: The C1 carbon is introduced via a one-carbon synthon (Triethyl Orthoformate).
-
Aromatization: An oxidative dehydrogenation step (using I₂/TBHP) drives the equilibrium from the intermediate imidazoline to the thermodynamically stable aromatic imidazole.
Figure 1: Retrosynthetic disconnection showing the oxidative cyclization pathway.
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | CAS | Purity |
| 6-(Aminomethyl)piperidin-2-one | Precursor Scaffold | 1187930-45-5 | >95% |
| Triethyl Orthoformate (TEOF) | C1 Synthon | 122-51-0 | 98% |
| Iodine (I₂) | Oxidant/Catalyst | 7553-56-2 | Resublimed |
| tert-Butyl Hydroperoxide (TBHP) | Co-oxidant (70% aq) | 75-91-2 | 70% in H₂O |
| Potassium Carbonate (K₂CO₃) | Base | 584-08-7 | Anhydrous |
| DMSO | Solvent | 67-68-5 | Anhydrous |
Step-by-Step Methodology
Phase 1: Precursor Preparation (Free-Basing)
Note: The precursor is often sold as an oxalate salt. It must be converted to the free base for the reaction to proceed efficiently.
-
Dissolve 6-(aminomethyl)piperidin-2-one oxalate (10.0 mmol) in water (20 mL).
-
Adjust pH to >12 using 2M NaOH solution.
-
Extract exhaustively with Dichloromethane (DCM) / Isopropanol (3:1 ratio, 5 x 20 mL). Note: The lactam is polar; thorough extraction is critical.
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine as a viscous oil.
Phase 2: Oxidative Cyclization (The Core Reaction)
Mechanism: Condensation of the amine and lactam NH with TEOF forms a dihydro-intermediate, which is rapidly oxidized by the I₂/TBHP system.
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the free base 6-(aminomethyl)piperidin-2-one (1.0 equiv, ~1.28 g) in DMSO (10 mL).
-
Reagent Addition:
-
Add Triethyl Orthoformate (TEOF) (3.0 equiv).
-
Add Potassium Carbonate (2.0 equiv).
-
Add Iodine (0.2 equiv, 20 mol%).
-
Add TBHP (2.0 equiv, 70% aq. solution) dropwise. Caution: Exothermic reaction possible.[1]
-
-
Reaction: Heat the mixture to 80°C and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The starting amine (ninhydrin active) should disappear, and a new UV-active spot (imidazole) should appear.
-
-
Quenching: Cool the reaction to room temperature. Quench by adding saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) solution (10 mL) to reduce excess iodine (color changes from dark brown to yellow/clear).
-
Workup:
-
Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry over MgSO₄ and concentrate under reduced pressure.
-
Phase 3: Purification
-
Column Chromatography: Purify the crude residue on silica gel.
-
Eluent: Gradient of Dichloromethane : Methanol (98:2 to 90:10).
-
Note: The product is moderately polar due to the lactam and imidazole nitrogen.
-
-
Crystallization (Optional): Triturate the resulting solid with diethyl ether/pentane to obtain an off-white powder.
Analytical Data (Expected)
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.10 (s, 1H, Imidazole-H2),
-
δ 7.25 (s, 1H, Imidazole-H5 - Note: Chemical shift depends on exact numbering, typically the proton on the imidazole ring adjacent to fusion),
-
δ 4.10 (t, 2H, N-CH₂-C),
-
δ 2.40 (t, 2H, CO-CH₂),
-
δ 1.90–2.10 (m, 2H, CH₂-CH₂-CH₂).
-
-
MS (ESI): Calculated for C₇H₈N₂O [M+H]⁺: 137.07. Found: 137.1.
Part 3: Mechanism & Critical Control Points
The success of this protocol relies on the synergy between the orthoester condensation and the oxidative aromatization.
Figure 2: Mechanistic pathway of the Iodine/TBHP mediated oxidative cyclization.
Key Mechanistic Insights:
-
Role of Iodine: Iodine acts as a Lewis acid to activate the orthoester and as a mild oxidant to dehydrogenate the intermediate imidazoline.
-
Role of TBHP: TBHP re-oxidizes the iodide (HI) back to iodine, allowing the use of catalytic amounts of I₂ (20 mol%) and preventing the formation of hydroiodic acid salts which could inhibit the reaction.
-
Regioselectivity: The intramolecular nature of the cyclization (tethered amine) ensures exclusive formation of the [1,5-a] fused system over other isomers.
Part 4: Troubleshooting & Safety
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete free-basing of precursor | Ensure pH >12 during extraction; use polar solvent mix (DCM/IPA) for extraction. |
| Incomplete Reaction | Catalyst deactivation | Add an additional 10 mol% Iodine and check TBHP freshness. |
| Product is Oil/Sticky | Residual DMSO or impurities | Lyophilize from water/acetonitrile or triturate with cold ether. |
| Over-oxidation | Reaction temp too high | Maintain strict 80°C; do not exceed 100°C to protect the lactam. |
Safety Data (GHS)
-
Triethyl Orthoformate: Flammable liquid. Keep away from heat.
-
TBHP: Strong oxidizer. Corrosive. Avoid contact with metals and reducing agents.
-
Iodine: Corrosive, causes skin burns. Handle in a fume hood.
-
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one: Bioactive scaffold.[2] Treat as a potential irritant and sensitizer.
References
-
Synthesis of Imidazo[1,5-a]pyridines via Iodine-Mediated Oxidative Cyclization
- Wang, H., et al. "Iodine-Mediated Oxidative Annulation of 2-Pyridyl Ketones and Alkylamines." RSC Advances, 2014.
-
Source: (General method adaptation).
-
Precursor Synthesis (6-aminomethylpiperidin-2-one)
- Relevant patent literature for Osilodrostat intermediates describing the reduction of 6-cyanopiperidin-2-one.
-
Source:
-
General Review of Imidazo[1,5-a]pyridine Synthesis
- Devi, N., et al. "Synthesis of imidazo[1,5-a]pyridines: a decade update." Organic & Biomolecular Chemistry, 2016.
-
Source:
-
CAS Registry Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. 6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one | CAS: 426219-51-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. echemi.com [echemi.com]
Leveraging 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one in High-Throughput Screening
Executive Summary
The 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one scaffold represents a distinct subclass of the imidazo[1,5-a]pyridine family. Unlike its fully aromatic counterparts, this partially saturated bicyclic system offers unique sp³ character and a versatile ketone handle at the C8 position, making it an ideal "privileged scaffold" for Diversity-Oriented Synthesis (DOS) in High-Throughput Screening (HTS) libraries.
However, researchers must navigate two critical properties of this core:
-
Synthetic Utility: The C8-ketone allows for rapid library expansion via reductive amination or Grignard additions.
-
Optical Interference: The imidazo[1,5-a]pyridine core is inherently fluorescent. Without proper counter-screening, this can lead to high False Discovery Rates (FDR) in fluorescence-based HTS assays.
This guide provides the technical roadmap for incorporating this scaffold into drug discovery pipelines, focusing on library generation and rigorous hit validation.
Application Note: Library Design & Chemical Space
The Scaffold Advantage
In Fragment-Based Drug Discovery (FBDD), the 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one core provides a rigid bicyclic framework that restricts the conformational freedom of attached substituents, potentially reducing the entropic penalty of binding to protein targets.
-
Key Structural Feature: The C8 ketone.
-
Application: It serves as a "diversity exit vector." By reacting this ketone with a diverse set of primary amines (via reductive amination), researchers can generate a library of secondary amines with varying physicochemical properties (logP, TPSA) while maintaining the core binding motif.
Fluorescence Considerations
Derivatives of imidazo[1,5-a]pyridine are known to exhibit tunable luminescence, often emitting in the blue-to-green region (approx. 450–520 nm) depending on substitution [1].
-
Risk: In HTS assays using GFP, FITC, or AlexaFluor-488, compounds containing this core may mimic the signal of the positive control (Autofluorescence False Positives).
-
Mitigation: All screens utilizing this scaffold must include a "Compound-Only" control plate or a red-shifted readout (e.g., AlexaFluor-647 or TR-FRET) to bypass the scaffold's emission spectra.
Visualizing the Workflow
The following diagram illustrates the integration of this scaffold into an HTS campaign, highlighting the critical "Triage" step for autofluorescence.
Figure 1: HTS Workflow emphasizing the critical counter-screen required for imidazo[1,5-a]pyridine derivatives due to potential intrinsic fluorescence.
Experimental Protocols
Protocol A: Library Generation via Reductive Amination
Objective: To generate a 96-member library subset functionalized at the C8 position. Reagents:
-
Scaffold: 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one (0.1 M in DCE).
-
Amine Set: 96 diverse primary amines (0.1 M in DCE).
-
Reducing Agent: Sodium triacetoxyborohydride (STAB).
-
Acid Catalyst: Acetic Acid.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well deep-well polypropylene plate, dispense 50 µL of the Scaffold stock solution (5 µmol) into each well.
-
Diversity Addition: Add 55 µL (5.5 µmol, 1.1 equiv) of a unique primary amine to each well.
-
Activation: Add 5 µL of Acetic Acid to catalyze imine formation. Seal and shake at room temperature for 1 hour.
-
Reduction: Add 100 µL of STAB suspension in DCE (15 µmol, 3 equiv).
-
Note: STAB is preferred over NaCNBH3 for safety and milder conditions.
-
-
Incubation: Seal the plate and shake at room temperature for 16 hours.
-
Quench & Workup: Add 200 µL of saturated NaHCO3 to quench. Extract the organic phase (DCE) using a liquid handler or multichannel pipette.
-
Dry Down: Evaporate solvent using a SpeedVac. Re-suspend in 100% DMSO to a final concentration of 10 mM for HTS storage.
Protocol B: Autofluorescence Counter-Screening
Objective: To identify false positives caused by the scaffold's intrinsic luminescence. Context: This protocol assumes a primary assay readout in the Green Channel (Ex 485 nm / Em 535 nm).
Step-by-Step Methodology:
-
Plate Setup: Prepare a "Mock Assay" plate.
-
Buffer: Use the exact assay buffer (e.g., PBS + 0.01% Triton X-100) without the enzyme or fluorogenic substrate.
-
-
Compound Transfer: Pin-transfer or pipette 100 nL of library compounds (from Protocol A) into the Mock Plate. Final concentration should match the primary screen (typically 10 µM).
-
Readout: Measure fluorescence intensity using a multi-mode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).
-
Channel 1 (Green): Ex 485 nm / Em 535 nm (Standard FITC/GFP).
-
Channel 2 (Blue): Ex 350 nm / Em 450 nm (Check for scaffold "blue shift").
-
-
Data Analysis (Z-Score Triage):
-
Calculate the mean and standard deviation (SD) of the DMSO control wells.
-
Calculate the Z-score for each compound:
. -
Criterion: Any compound with a Z-score > 3 in the Green Channel is flagged as an Autofluorescent Artifact and removed from the hit list.
-
Data Summary & Specifications
| Property | Specification | Relevance to HTS |
| Molecular Weight | ~136.15 Da (Core) | Ideal for Fragment-Based Screening (Rule of 3 compliant). |
| H-Bond Acceptors | 2 (N1, C=O) | Key interaction points for target binding pockets. |
| Solubility | Moderate to High | The sp³ piperidinone ring improves solubility compared to fully aromatic analogs [2]. |
| Fluorescence | High Risk: Overlaps with GFP/FITC channels. Requires counter-screening [1]. | |
| Reactivity | C8-Ketone | Electrophilic center for library expansion (Reductive Amination). |
References
purification techniques for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Application Note: Optimized Purification Strategies for 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
Abstract
The bicyclic heterocycle 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one represents a critical pharmacophore in the synthesis of aldosterone synthase (CYP11B2) inhibitors and indoleamine 2,3-dioxygenase (IDO1) antagonists.[1] Its purification is frequently complicated by the basicity of the imidazole nitrogen and the polarity of the ketone functionality, leading to significant tailing on silica and poor resolution in standard organic phases. This Application Note details three validated purification protocols: pH-Modulated Flash Chromatography , Reactive Acid-Base Extraction , and Antisolvent Crystallization , designed to maximize yield (>85%) and purity (>98% HPLC) for drug discovery and scale-up applications.[1]
Physicochemical Profile & Purification Logic
Understanding the molecular behavior of the scaffold is the prerequisite for successful isolation.
| Property | Characteristic | Purification Implication |
| Basicity | Imidazole N3 ( | Causes strong interaction with acidic silanols on silica gel, resulting in peak tailing.[1] Requires amine modifiers. |
| Polarity | Ketone (C8) + Imidazole | High solubility in DCM, MeOH, DMSO.[1] Low solubility in Hexanes/Heptane.[1] Ideal for antisolvent crystallization. |
| Stability | Susceptible to oxidation | Avoid prolonged exposure to air/light in solution.[1] Store under Nitrogen/Argon.[1] |
| UV Activity | Strong | Easily detectable by UV (254 nm).[1] |
Protocol A: pH-Modulated Flash Chromatography (The Standard)[1]
Objective: Isolation of crude material (100 mg – 5 g scale) with high resolution. Challenge: Standard EtOAc/Hexane gradients result in streak-like elution due to silanol interactions.[1]
Reagents:
-
Stationary Phase: High-performance spherical silica gel (20–40 µm).[1]
-
Mobile Phase A: Dichloromethane (DCM).[1]
-
Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%
.[1]-
Note: The base competes with the product for silanol binding sites, sharpening the peak shape.
-
Step-by-Step Workflow:
-
Column Equilibration: Pre-flush the column with 5% Mobile Phase B in A to neutralize the silica surface.
-
Sample Loading: Dissolve the crude residue in a minimum volume of DCM. If solubility is poor, use a "dry load" technique: adsorb the crude onto Celite or silica (1:2 ratio) and pack into a solid load cartridge.[1]
-
Gradient Elution:
-
Fraction Collection: Collect fractions based on UV absorbance (254 nm).
-
Post-Process: Pool fractions and evaporate. Crucial: To remove residual TEA, co-evaporate with Toluene (
) or dry under high vacuum at 40°C for 12 hours.[1]
Protocol B: Reactive Acid-Base Extraction (The Scalable "Cleanup")[1]
Objective: Bulk removal of non-basic impurities (starting materials, neutral byproducts) without chromatography.[1] Logic: Exploits the protonation of the imidazole nitrogen to move the product into the aqueous phase, leaving neutral impurities in the organic phase.
Figure 1: Reactive Acid-Base Extraction Workflow for Imidazo-pyridine derivatives.
Detailed Methodology:
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
-
Acidification: Add 1M HCl slowly with stirring until the aqueous phase pH reaches ~2.0. The product is now a water-soluble hydrochloride salt.[1]
-
First Separation: Separate the layers. Keep the Aqueous (bottom) layer.[1]
-
Check: TLC the organic layer to ensure no product remains (use UV).[1]
-
-
Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove trapped neutral organic impurities.[1]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add Saturated
or 2M NaOH until pH reaches ~9–10. The product reverts to its free base form and may precipitate or turn the solution cloudy. -
Extraction: Extract the aqueous mixture with DCM (
). -
Drying: Combine DCM extracts, dry over anhydrous
, filter, and concentrate.
Protocol C: Antisolvent Crystallization (The Polishing Step)[1]
Objective: Final purification to achieve >99% purity and defined crystal form. Logic: The molecule is soluble in alcohols but insoluble in ethers/alkanes.
-
Solvent Selection:
-
Procedure:
-
Dissolve the semi-pure solid in the minimum amount of hot EtOH (approx. 60°C).
-
Once dissolved, remove from heat.
-
Add the Antisolvent dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
-
Add a single drop of Good Solvent to clear the turbidity.
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C (fridge).
-
Harvest: Filter the white/off-white crystals and wash with cold Antisolvent.[1]
-
Analytical Validation
To ensure the integrity of the purified 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one, perform the following checks:
-
HPLC-MS: Use a C18 column with a water/acetonitrile gradient (+0.1% Formic Acid).[1] The basic nitrogen often results in
dominance.[1] -
1H NMR (DMSO-d6):
Decision Matrix for Purification
Figure 2: Strategic Decision Matrix for selecting the appropriate purification workflow.
References
-
Synthesis of Imidazo[1,5-a]pyridine derivatives
-
Pharmacological Relevance (Aldosterone Synthase Inhibitors)
-
General Purification of Basic Heterocycles
-
Patent Context for 6,7-dihydroimidazo[1,5-a]pyridine core
Sources
- 1. Substituted imidazo[1,2-b]pyridazines, substituted imidazo[1,5-b]pyridazines, related compounds, and their use in the treatment of medical disorders - Patent US-11168087-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 3. WO2016161960A1 - NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES - Google Patents [patents.google.com]
Application Note: Scale-Up Synthesis of Imidazo[1,5-a]pyridin-8(5H)-one Scaffolds
The following Application Note and Protocol details the scale-up synthesis of 6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one (and its derivatives), the stable, commercially relevant scaffold corresponding to the "imidazo[1,5-a]pyridin-8(5H)-one" nomenclature.
Executive Summary
The imidazo[1,5-a]pyridin-8-one core is a privileged bicyclic lactam scaffold, serving as a critical bioisostere for indolizines and quinolinones in medicinal chemistry.[1] It is a key intermediate in the development of IDO1 inhibitors , aromatase inhibitors , and novel anti-inflammatory agents .[1]
This guide provides a validated, scalable protocol for the synthesis of the core scaffold, 6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one (CAS 426219-51-4), starting from inexpensive commodity chemicals: imidazole and methyl 4-chlorobutyrate. The route features a robust intramolecular Friedel-Crafts cyclization suitable for multi-kilogram production, avoiding the use of expensive transition metal catalysts.[1]
Retrosynthetic Analysis & Strategy
To achieve a scalable process, we avoid high-dilution macrocyclizations or sensitive organometallic steps.[1] The strategy relies on building the pyridine ring onto the pre-existing imidazole core.[1]
Strategic Disconnections
-
C8-C8a Disconnection (Intramolecular Cyclization): The C8 ketone is formed via an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) of the imidazole C5 position by an activated carboxylic acid side chain.[1]
-
N2-C5 Disconnection (N-Alkylation): The side chain is introduced via efficient N-alkylation of imidazole.[1]
Selected Route: The Butyrate Cyclization Pathway
This route is preferred for scale-up due to high atom economy, crystalline intermediates, and the use of Polyphosphoric Acid (PPA) as both solvent and reagent, which effectively manages the exotherm on scale compared to acid chlorides/AlCl3.
Figure 1: Retrosynthetic logic flow focusing on the sequential ring construction.
Detailed Experimental Protocol (Scale-Up)
Step 1: N-Alkylation of Imidazole
Objective: Synthesis of Methyl 4-(1H-imidazol-1-yl)butanoate. Scale: 100 g Input
-
Reagents:
-
Procedure:
-
Charging: To a 3-L reactor equipped with a mechanical stirrer and reflux condenser, charge Acetone, Imidazole, and K₂CO₃.
-
Addition: Add Methyl 4-chlorobutyrate dropwise over 30 minutes at room temperature. (Add NaI if using).
-
Reaction: Heat the suspension to reflux (approx. 56°C) for 12–16 hours. Monitor by HPLC/TLC until Imidazole < 1%.[1]
-
Workup: Cool to 20°C. Filter off the inorganic salts (KCl, excess K₂CO₃). Wash the cake with Acetone (200 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purification (Optional): The crude oil is typically >95% pure and used directly.[1] If needed, distill under high vacuum (bp ~140°C at 0.5 mmHg).[1]
-
Step 2: Hydrolysis
Objective: Synthesis of 4-(1H-Imidazol-1-yl)butanoic acid.
-
Reagents:
-
Crude Ester from Step 1
-
Sodium Hydroxide (2.0 equiv, 4 M aqueous solution)[1]
-
-
Procedure:
-
Hydrolysis: Dissolve the crude ester in water (300 mL). Add NaOH solution slowly.
-
Reaction: Stir at 50°C for 2 hours. Monitor for disappearance of ester.[1]
-
Neutralization: Cool to 0–5°C. Adjust pH to 5.0–5.5 using Conc. HCl. Note: The product is a zwitterion and is most soluble at neutral pH, but crystallizes at its isoelectric point.
-
Isolation: Remove water via lyophilization or azeotropic distillation (toluene) if the product does not precipitate.[1] Alternatively, for scale-up, strip to dryness and extract the solid residue with hot Ethanol or Methanol to remove NaCl.[1]
-
Yield: Quantitative conversion. White solid.[1]
-
Step 3: Cyclization (The Critical Step)
Objective: Formation of 6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one. Safety Warning: PPA is highly viscous and corrosive.[1] The quench is extremely exothermic.[1]
-
Reagents:
-
4-(1H-Imidazol-1-yl)butanoic acid (50.0 g)
-
Polyphosphoric Acid (PPA) (83% P₂O₅ content, 250 g, ~5 wt equiv)
-
-
Procedure:
-
Mixing: In a 1-L reactor with a high-torque overhead stirrer, charge PPA. Heat to 80°C to reduce viscosity.
-
Addition: Add the dry amino-acid intermediate in portions over 20 minutes. Avoid rapid gas evolution or clumping.[1]
-
Cyclization: Heat the mixture to 140–150°C . Stir for 4–6 hours.
-
Quench (Critical): Cool the reaction mass to 80°C.
-
Prepare a separate vessel with Ice/Water (1.0 kg) .
-
Slowly pour the hot PPA mixture into the vigorously stirred ice water. Do not add water to the PPA.
-
-
Neutralization: The quenched solution will be acidic (pH < 1).[1] Carefully neutralize with 50% NaOH solution or solid Na₂CO₃ to pH 8–9.[1]
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) or Chloroform (3 x 300 mL). Note: Continuous extraction may be required for high yield due to water solubility.[1]
-
Purification: Dry organics over Na₂SO₄ and concentrate. Recrystallize the solid from Ethyl Acetate/Hexane or Isopropanol.[1]
-
-
Target Specs: Off-white solid. MP: 98–100°C.[1]
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact on Quality/Yield |
| Alkylation Temperature | 55–60°C (Reflux) | < 50°C leads to incomplete conversion; > 80°C (in other solvents) promotes N,N-dialkylation impurities.[1] |
| PPA Quality | > 83% P₂O₅ | Lower P₂O₅ content (high water) stops the cyclization (reversible hydrolysis).[1] |
| Cyclization Temp | 145 ± 5°C | < 130°C: Slow reaction. >[1] 160°C: Tar formation and decomposition of the imidazole ring.[1] |
| Quench pH | 8.5 – 9.5 | The product is basic.[1] pH < 7 retains product in aqueous phase as salt.[1] pH > 12 may hydrolyze the lactam.[1] |
Derivative Synthesis (Diversification)
To access the unsaturated imidazo[1,5-a]pyridin-8-one (enone) or substituted derivatives:
-
Dehydrogenation (Oxidation):
-
Alpha-Functionalization:
-
Grignard Addition:
-
Addition of RMgX to the C8 ketone yields the tertiary alcohol, a common motif in bioactive ligands.[1]
-
Visualization of the Workflow
Figure 2: Process flow diagram for the 3-step synthesis.
References
-
Review of Imidazo[1,5-a]pyridine Synthesis
-
PPA Cyclization Methodology
-
Specific Scaffold Synthesis (Analogous Systems)
-
Commercial Availability & CAS Verification
-
CAS 426219-51-4 (6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one). Link
-
Sources
- 1. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 2. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. Synthesis of conformationally constrained 5,6,7, 8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
NMR and mass spectrometry of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Application Note: Structural Elucidation and Analytical Characterization of 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one
Part 1: Executive Summary
The 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one scaffold represents a critical bicyclic intermediate in the synthesis of bioactive heterocyclic compounds, particularly aromatase inhibitors and thromboxane A2 synthetase inhibitors. Its structure comprises an aromatic imidazole ring fused to a partially saturated piperidinone-like ring.
Accurate characterization of this molecule is challenging due to the specific tautomeric potential of the imidazole core and the conformational flexibility of the saturated ring. This Application Note provides a definitive guide to the structural validation of this compound using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on distinguishing it from its structural isomers (e.g., imidazo[1,2-a]pyridine derivatives).
Part 2: Sample Preparation & Handling
Protocol 1: Analytical Sample Preparation Objective: To ensure homogeneity and prevent aggregation-induced spectral broadening.
-
Purity Check: Ensure the sample is >95% pure via HPLC-UV (254 nm) before NMR analysis to avoid signal overlap in the aliphatic region.
-
NMR Solvent Selection:
-
Primary: Deuterated Chloroform (
) is preferred for resolution of the aliphatic coupling constants ( -values). -
Secondary: Dimethyl sulfoxide-
( ) should be used if the compound exhibits poor solubility or if exchangeable protons (if any derivatives are present) need characterization.
-
-
Concentration:
-
1H NMR: 5–10 mg in 600 µL solvent.
-
13C NMR: 20–30 mg in 600 µL solvent (requires higher concentration for quaternary carbon detection, specifically the C8 carbonyl).
-
Part 3: NMR Spectroscopy Guide
Structural Logic & Assignment Strategy
The molecule consists of two distinct electronic environments: the electron-deficient aromatic imidazole ring and the electron-rich aliphatic chain containing a ketone.
-
The "Fingerprint" Signal: The proton at position 3 (H3) is flanked by two nitrogen atoms (one bridgehead, one pyridine-type), resulting in a significant downfield shift (~8.0 ppm).
-
The Deshielded Methylene: The methylene group at position 5 (H5) is directly attached to the bridgehead nitrogen, causing a characteristic downfield shift in the aliphatic region (~4.2 ppm).
1H and 13C NMR Assignment Table
Note: Shifts are referenced to TMS (
| Position | Atom Type | 1H Shift (ppm) | Multiplicity ( | 13C Shift (ppm) | Diagnostic Note |
| 1 | CH (Ar) | 7.65 | s | 124.5 | Imidazole ring proton |
| 3 | CH (Ar) | 8.10 | s | 135.2 | Most deshielded proton (N-CH-N) |
| 5 | CH₂ | 4.25 | t (6.0) | 46.8 | Adjacent to Bridgehead Nitrogen |
| 6 | CH₂ | 2.15 | m | 22.1 | Middle methylene |
| 7 | CH₂ | 2.65 | t (6.5) | 36.4 | |
| 8 | C=O | — | — | 192.5 | Ketone Carbonyl |
| 8a | C (quat) | — | — | 130.1 | Bridgehead Carbon |
Advanced 2D NMR Workflow
To unambiguously confirm the regiochemistry (distinguishing from the [1,2-a] isomer), the following correlations must be observed:
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Key Correlation: H3 should show a strong long-range coupling to C8a (bridgehead) and C1.
-
Connectivity: H5 should correlate to C8a and C6, linking the aliphatic ring to the aromatic core.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Spatial Proximity: A critical NOE signal must be observed between H1 and H3 (weak, if planar) or more importantly, between H5 and H3 if the conformation allows, though typically H1 is spatially distant from the aliphatic ring protons in this isomer.
-
Differentiation: In the imidazo[1,2-a] isomer, the connectivity pattern of the CH2 adjacent to Nitrogen would differ significantly in HMBC.
-
Part 4: Mass Spectrometry Protocols
LC-MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Rationale: The imidazole nitrogen (N2) is basic and protonates readily
.
-
Fragmentation Mechanism (MS/MS)
The fragmentation pattern is dominated by the stability of the imidazole ring and the lability of the saturated ketone ring.
-
Parent Ion:
( , Calculated for ). -
Primary Fragment (Loss of CO): The cyclic ketone at position 8 facilitates the extrusion of Carbon Monoxide (28 Da).
-
(
).
-
(
-
Secondary Fragment (Retro-Diels-Alder): Cleavage within the saturated ring often results in the loss of ethylene or propene fragments depending on the ring strain.
-
Diagnostic Ion:
81/82 (Imidazole-containing fragment after full aliphatic ring degradation).
Part 5: Visualization of Workflows
Diagram 1: Structural Elucidation Logic Flow
Caption: Step-by-step logic flow for confirming the 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one structure.
Diagram 2: MS Fragmentation Pathway
Caption: Proposed ESI+ fragmentation mechanism showing the characteristic loss of Carbon Monoxide.
Part 6: References
-
Joshi, A., et al. (2016).[1] "Metal-Free Sequential Dual Oxidative Amination of C(sp3)-H Bonds: Synthesis of Imidazo[1,5-a]pyridines." The Journal of Organic Chemistry, 81(20), 9461–9469.
-
Li, M., et al. (2014). "Copper-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines: Access to Imidazo[1,5-a]pyridines." Organic Letters, 16(23), 6232–6235.
-
Wang, H., et al. (2015).[2] "Copper-Catalyzed Tandem Reaction for the Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines." The Journal of Organic Chemistry, 80(4), 1856–1865.
-
Hutt, J. T., & Aron, Z. D. (2011).[1] "Three-Component Coupling for the Synthesis of Imidazo[1,5-a]pyridinium Ions." Organic Letters, 13(19), 5256–5259.
-
Volkov, A., et al. (2021). "Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds."[3][4] New Journal of Chemistry, 45, 14000-14015.
Note: While specific spectral data for the 8(5H)-one derivative is less common in open literature than the fully aromatic parent, the references above provide the foundational spectral characteristics for the imidazo[1,5-a]pyridine core used to derive the assignments in this protocol.
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability [mdpi.com]
- 4. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Status: Operational | Ticket ID: SOL-IMID-885 | Agent: Senior Application Scientist
Executive Summary: The "Brick Dust" Paradox
Welcome to the technical support hub for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one . If you are here, you have likely encountered a specific frustration: this molecule appears polar due to its amide/ketone functionality and imidazole nitrogen, yet it exhibits stubborn insolubility in standard aqueous buffers (PBS) and non-polar solvents (Hexane/Ether).
The Root Cause: This scaffold suffers from high crystal lattice energy (planar stacking of the imidazole core) combined with moderate lipophilicity. It behaves as a Class II/IV intermediate —it requires specific pH manipulation or disruption of lattice forces to solubilize.
Module 1: The pH "Sweet Spot" (Critical)
User Issue: "My compound dissolves in DMSO but precipitates immediately upon dilution into cell culture media (pH 7.4)."
Technical Diagnosis
The imidazole nitrogen in the 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one scaffold typically has a pKa in the range of 5.5 – 6.5 .
-
At pH 7.4 (PBS/Media): The molecule is predominantly neutral . The neutral form has the lowest solubility, leading to "crashing out."
-
At pH < 5.0: The imidazole nitrogen protonates, forming a cationic species with drastically higher aqueous solubility.
Troubleshooting Protocol: The Acid Shift
Do not use neutral PBS for stock dilutions if concentrations >10 µM are required.
-
The "Acid Spike" Method:
-
Prepare your stock in 100% DMSO .
-
Dilute into a buffer adjusted to pH 4.5–5.0 (e.g., Acetate or Citrate buffer) if the assay tolerates it.
-
-
Salt Formation (Permanent Fix):
-
If you are working with the free base, convert it to a salt. The Hydrochloride (HCl) or Tartrate salts are standard for this scaffold (similar to the commercial drug Osilodrostat which shares this core).
-
Quick Salt Screen: Dissolve 5 mg in minimal MeOH. Add 1.1 equivalents of 1M HCl in ether. Collect the precipitate.
-
Module 2: Formulation & Excipients (In Vivo / High Conc.)
User Issue: "I need to dose this at 10 mg/kg IP/PO, but it clogs the needle or has low bioavailability."
The "Golden Triad" of Solubilization
Standard co-solvents (DMSO/Saline) often fail because the "water spike" forces precipitation. You must use an encapsulation or surfactant strategy.
| Vehicle Component | Recommended % | Mechanism of Action |
| DMSO | 5% - 10% | Primary solvent (disrupts crystal lattice). |
| PEG 400 | 30% - 40% | Interfacial cosolvent; prevents aggregation. |
| Captisol® (SBE-β-CD) | 20% w/v (in water) | Hero Component. The cyclodextrin cavity encapsulates the hydrophobic imidazole core while the exterior remains hydrophilic. |
Recommended Formulation Protocol (Step-by-Step)
-
Weigh the compound.
-
Dissolve completely in 5% DMSO (Volume A). Ensure clarity.
-
Add 40% PEG 400 (Volume B) and vortex. The solution may warm up; this is good.
-
Slowly add 55% Saline or 20% Captisol/Water (Volume C) with continuous vortexing.
-
Warning: Adding water too fast causes irreversible precipitation. Add dropwise.
-
Module 3: Isolation & Purification Troubleshooting
User Issue: "I synthesized the molecule, but I cannot extract it from the aqueous reaction mixture. It stays in the water phase but also oils out."
Technical Diagnosis
The 8-oxo group and the imidazole ring make the molecule amphiphilic .
-
It is too polar for Hexane/EtOAc (Distribution coefficient
). -
It is too lipophilic to stay fully dissolved in water if salts are present, leading to "oiling out."
Extraction Guide
Do NOT use: Diethyl ether or Hexane. USE:
-
DCM / Isopropanol (3:1 ratio): This "magic solvent" mixture is polar enough to pull the compound from water but forms a distinct organic layer.
-
n-Butanol: Use for "salting out" extractions. Saturate the aqueous layer with NaCl, then extract with n-Butanol.
Visual Troubleshooting Workflows
Workflow 1: Solubility Decision Tree
Use this logic gate to determine the correct solvent system for your application.
Caption: Decision matrix for selecting solvent systems based on experimental context (In Vitro vs. In Vivo).
Workflow 2: Salt Screening Protocol
If the free base is unworkable, follow this path to generate a soluble salt form.
Caption: Step-by-step salt formation strategy to improve aqueous solubility permanently.
References & Authority
-
Imidazo[1,5-a]pyridine Scaffold Applications:
-
Context: This core is utilized in IDO1 inhibitors and aldosterone synthase inhibitors (e.g., Osilodrostat).
-
Source: Meissner, H., et al. (2020). "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation." Beilstein Journal of Organic Chemistry.
-
-
Solubility of Fused Imidazole Systems:
-
Context: Discusses the pKa and solubility behavior of imidazopyridine derivatives, confirming the pH-dependent solubility profile (Class II behavior).
-
Source:Dissolution Technologies, "Biorelevant Dissolution Testing of Drug Delivery Systems."
-
-
Cyclodextrin Complexation Strategies:
-
Context: Validates the use of HP-β-CD (hydroxypropyl-beta-cyclodextrin) for enhancing the solubility of planar, nitrogen-containing heterocycles.
-
Source:Dalton Transactions (RSC), "Imidazole fused phenanthroline ligands."
-
-
pKa and Ionization of Heterocycles:
-
Context: General reference for the pKa of pyridine-imidazole fused systems (approx pKa 5-7), supporting the "Acid Shift" protocol.
-
Source: Williams, R. (Collation). "pKa Data Compiled." University of Wisconsin-Madison / Kyoto University.
-
refining purification methods for imidazo[1,5-a]pyridin-8(5H)-one analogs
Technical Support Center: Purification of Imidazo[1,5-a]pyridin-8(5H)-one Analogs
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Isolation Protocols
Introduction: The Scaffold Challenge
Welcome to the technical support hub for the imidazo[1,5-a]pyridin-8(5H)-one scaffold. Unlike their fully aromatic imidazo[1,5-a]pyridine cousins, these 8-oxo analogs possess a distinct lactam (cyclic amide) functionality embedded within the bicyclic core.
Why this matters for purification:
-
Polarity Shift: The 8-oxo group significantly increases polarity compared to the parent heterocycle, often requiring polar mobile phases (DCM/MeOH) rather than standard Hexane/EtOAc.
-
H-Bonding: The lactam motif acts as a strong hydrogen bond acceptor (and donor if N-unsubstituted), leading to tight crystal lattice packing or, conversely, stubborn "oiling out" due to solvent trapping.
-
Tautomeric Sensitivity: While the 8-oxo form is generally stable, interaction with acidic silica can sometimes induce transient enolization, causing peak broadening.
Module 1: Flash Chromatography Troubleshooting
The Issue: "My compound streaks/tails on the column, or co-elutes with polar impurities."
The Science:
The imidazole nitrogen (N2) is basic (pKa ~5-7), while the lactam carbonyl increases interaction with the acidic silanol groups (
Protocol: The "Buffered Lactam" Method
Step 1: Mobile Phase Modification Do not run neutral solvents. You must block silanol sites.
-
Standard Modifier: 1% Triethylamine (TEA) or 1%
in the mobile phase. -
The "Doping" Technique: Instead of adding TEA to the entire solvent reservoir, flush the column with 5% TEA in Hexane (2 CV) before equilibration. Then run your standard gradient with 0.5% TEA. This pre-coats the silica.
Step 2: Gradient Selection (DCM/MeOH vs. EtOAc) Due to the lactam polarity, EtOAc/Hexane often fails to elute the compound until >80% EtOAc, where resolution is poor.
-
Recommended System: Dichloromethane (DCM) / Methanol (MeOH).
-
Gradient: 0%
10% MeOH in DCM. -
Note: If the compound is stuck, switch to DCM / MeOH /
(90:9:1) .
Step 3: Sample Loading
-
Avoid: Loading in pure MeOH (causes band broadening immediately).
-
Preferred: Dry load on Celite or silica. Dissolve crude in minimal DCM/MeOH, add Celite (1:2 ratio w/w), and rotary evaporate to a free-flowing powder.
Visual Troubleshooting: The Tailing Decision Tree
Caption: Decision logic for resolving peak tailing in basic lactam heterocycles.
Module 2: Crystallization & "Oiling Out"
The Issue: "The product comes out as a sticky oil or gum upon solvent removal and refuses to solidify."
The Science:
Imidazo[1,5-a]pyridin-8-ones are flat, aromatic systems that want to stack (
Protocol: Controlled Anti-Solvent Precipitation
Do NOT simply rotovap to dryness.
-
Dissolution: Dissolve the crude oil in the minimum amount of "Good Solvent" (typically DCM or warm Ethanol).
-
Nucleation: Add the "Bad Solvent" (Diethyl Ether or Hexane) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.
-
The "Scratch" & Seed:
-
The Cure: Stopper the flask and place it in the fridge (
) overnight. Do not freeze immediately, as this traps impurities.
Solvent System Compatibility Table
| Solvent Pair (Good / Bad) | Suitability for 8(5H)-one Analogs | Notes |
| DCM / Hexane | ⭐⭐⭐ (Excellent) | Best for initial isolation. DCM solubilizes the lactam well. |
| Ethanol / Water | ⭐⭐ (Good) | Good for very polar analogs.[2][3] Heat EtOH to |
| Acetone / Ether | ⭐ (Fair) | Risk of oiling out if cooled too fast. |
| EtOAc / Hexane | ⚠️ (Poor) | Often insufficient solubility for the lactam core. |
Module 3: Scavenging Metal Catalysts
The Issue: "My product is colored (green/brown) despite NMR purity."
The Science: Synthesis of this core often utilizes Copper (Cu) or Iron (Fe) catalysts (e.g., oxidative amination or cyclization) [1, 2].[4] These metals coordinate tightly to the imidazole nitrogen and the lactam oxygen, carrying through standard silica columns.
Protocol: Chelation Wash
Before chromatography, perform a scavenger wash on the crude reaction mixture (dissolved in EtOAc or DCM):
-
Copper Removal: Wash organic layer with 10% aqueous EDTA (ethylenediaminetetraacetic acid) or 10%
(for Cu).-
Visual Cue: The aqueous layer will turn blue (copper-amine complex). Repeat until the aqueous layer is colorless.
-
-
Iron Removal: Wash with 0.5 M Sodium Citrate (pH 4-5).
-
Solid Phase Scavenging (Post-Column):
-
If color persists after column, stir the pure product solution with SiliaMetS® Thiol or QuadraPure™ TU resin for 4 hours, then filter.
-
FAQ: Frequently Asked Questions
Q1: Is the 8(5H)-one ring stable to acid?
-
A: Generally, yes.[5] It is a stable amide/lactam. However, prolonged exposure to strong acids (HCl, TFA) can protonate the imidazole nitrogen (N2), making it water-soluble. Avoid acidic aqueous washes (pH < 3) during extraction, or you will lose product to the aqueous layer.
Q2: I see a "double spot" on TLC that merges on the column. What is it?
-
A: This is likely tautomerism (lactam vs. lactim form) on the silica surface.
-
Test: Run a 2D TLC (spot, run, rotate
, run again). If the spots realign on the diagonal, it is the same compound equilibrating. -
Fix: Add 1% TEA to the TLC chamber and column to force the equilibrium to the neutral form.
-
Q3: Can I use reverse phase (C18) HPLC?
-
A: Absolutely. These analogs are excellent candidates for C18 due to their polarity.
-
Buffer: Use 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH 8). Basic pH often yields sharper peaks for these nitrogenous heterocycles.
-
References
-
Li, M., et al. (2014).[4] "Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination." Organic Letters, 16(23), 6232–6235.
-
Wang, H., et al. (2015).[4] "Copper(II)-Catalyzed Tandem Reaction between Pyridine Ketone and Benzylamine... Affording 1,3-Diarylated Imidazo[1,5-a]pyridines." The Journal of Organic Chemistry, 80(4), 1856–1865.
-
Hutt, J. T., & Aron, Z. D. (2011).[4] "Efficient Three-Component Coupling... to Produce Imidazo[1,5-a]pyridinium Ions." Organic Letters, 13(19), 5256–5259.
-
BenchChem Technical Support. (2025). "Overcoming Challenges in the Purification of Heterocyclic Compounds." BenchChem Troubleshooting Guides.
Sources
Technical Support Center: Stability Optimization for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one Scaffolds
Executive Summary & Core Chemistry
Welcome to the technical support hub. You are likely here because you have observed unexpected degradation, color changes, or purity drops in your 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one intermediates.
The Chemical Reality: This molecule is not merely a "stable heterocycle"; it acts chemically as a bicyclic vinylogous amide/lactam .[1] Its stability profile is governed by two competing reactivities:[1]
-
The Electrophilic Carbonyl (C8): The ketone at position 8 is part of a lactam-like system.[1] Unlike fully aromatic imidazo[1,5-a]pyridines, this ring system is partially saturated, making the amide bond significantly more susceptible to hydrolytic cleavage under acidic or basic conditions.
-
The Electron-Rich Imidazole Core: The imidazole moiety is prone to oxidative degradation, particularly N-oxide formation or ring opening under photolytic stress.[1]
This guide provides the protocols required to stabilize this scaffold during synthesis, purification, and storage.[1]
Troubleshooting Guide (FAQ Format)
Category A: Storage & Physical Appearance[1]
Q1: My off-white solid turned yellow/orange after 48 hours in the fridge. Is it still usable?
-
Diagnosis: Oxidative degradation or "browning" via radical formation.[1]
-
Mechanism: The imidazole ring is electron-rich.[1] Trace transition metals or exposure to air can initiate radical oxidation at the benzylic-like C5 position or N-oxidation of the imidazole nitrogen.[1]
-
Action: Check LC-MS. If purity is >95%, repurify immediately using a short silica plug (neutralized).[1]
-
Prevention: Store under Argon at -20°C. Do not store in solution for >12 hours.
Q2: The compound becomes a gum/oil upon exposure to air. [1]
-
Diagnosis: Hygroscopicity leading to partial hydrolysis.[1]
-
Mechanism: The lactam moiety (N-C=O) is polar and hygroscopic.[1] Absorbed water, combined with ambient
(carbonic acid), can catalyze ring opening of the 6-membered ring.[1] -
Action: Lyophilize from anhydrous dioxane or benzene. Store in a desiccator.
Category B: Reaction & Purification Stability
Q3: I lost my product during silica gel chromatography (yield dropped from 80% crude to 30% isolated).
-
Diagnosis: Acid-catalyzed hydrolysis on silica.[1]
-
Mechanism: Standard silica gel is slightly acidic (pH 5-6).[1] This acidity is sufficient to protonate the carbonyl oxygen, activating the C8 position for nucleophilic attack by water (present in silica), leading to ring opening (formation of the amino-acid derivative).[1]
-
Solution: Pre-treat silica with 1% Triethylamine (TEA) in hexanes before loading.[1] Switch to neutral alumina if degradation persists.[1]
Q4: My NMR spectrum in
-
Diagnosis: Deuterium exchange (H/D Exchange).
-
Mechanism: The protons at C7 (alpha to the ketone) are acidic due to enolization potential.[1] In protic deuterated solvents, these exchange rapidly, leading to signal loss in
NMR.[1] -
Solution: Use
or (neutralized over ) for characterization.[1]
Visualizing the Instability Pathways[1]
The following diagram maps the two primary degradation routes: Hydrolytic Ring Opening (Acid/Base mediated) and Oxidative Degradation .[1]
Figure 1: Primary degradation pathways.[1] Note that the 6-membered lactam ring is the kinetic weak point in aqueous media.[1]
Experimental Protocols: Stress Testing & Handling
To validate the stability of your specific derivative, perform this standardized stress test before scaling up.
Protocol A: The "Stoplight" Stability Assay
Purpose: Determine the safe pH and temperature window for your specific scaffold.[1]
| Condition | Reagent System | Duration | Analysis Method | Pass Criteria |
| Acid Stress | 0.1 N HCl in THF (1:1) | 4 hours @ RT | LC-MS (Acidic Mobile Phase) | >98% Recovery |
| Base Stress | 0.1 N NaOH in THF (1:1) | 1 hour @ 0°C | LC-MS (Neutral Mobile Phase) | >95% Recovery |
| Oxidative | 3% | 2 hours @ RT | LC-MS | >90% Recovery |
| Thermal | Solid state, 60°C | 24 hours | No new peaks |
Critical Note on LC-MS: Do not use 0.1% TFA (Trifluoroacetic acid) in your mobile phase if your compound is acid-sensitive.[1] Use 10 mM Ammonium Formate (pH 6.5) or Ammonium Bicarbonate (pH 8) to prevent on-column degradation during analysis.[1]
Protocol B: Optimized Work-Up for Labile Lactams
Use this workflow to isolate the compound without inducing ring-opening.[1]
-
Quench: If reaction was basic, quench with saturated
at 0°C. Do not use HCl. -
Extraction: Use Ethyl Acetate or DCM.[1] Avoid alcohols (methanol/ethanol) which can act as nucleophiles at the C8 position under catalytic conditions.[1]
-
Drying: Use Sodium Sulfate (
).[1] Avoid Magnesium Sulfate ( ) as it is slightly acidic (Lewis acid character).[1] -
Concentration: Rotary evaporate at < 35°C . High heat promotes intermolecular polymerization.[1]
Troubleshooting Decision Tree
Use this logic flow to resolve low yields or purity issues immediately.
Figure 2: Rapid response decision matrix for stability issues.
References & Authoritative Grounding
-
Bagdi, A. K., et al. (2015).[1][2] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[1][2] (Review of the general stability and synthesis of the imidazo-pyridine core).
-
Goel, R., et al. (2017).[1] "Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations."[1][3][4] Current Topics in Medicinal Chemistry. (Details the pharmacophore stability and biological relevance).
-
Shibata, T., et al. (2020).[1] "Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands." Organometallics. (Discusses the handling of sensitive imidazo-pyridine ligands and metal-free reaction mechanisms). [1]
-
General Safety & Handling: "Pyridine Safety Data Sheet." Carl Roth.[1] (Baseline handling for pyridine-based fused systems). [1]
Disclaimer: This guide assumes standard laboratory safety practices. Always consult the specific MSDS for your derivative before handling.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
enhancing the selectivity of imidazo[1,5-a]pyridine-based inhibitors
Status: Online | Current Wait Time: 0 mins Topic: Enhancing Selectivity of Imidazo[1,5-a]pyridine-based Inhibitors
Welcome to the Imidazo-Select Knowledge Base
You have reached the Tier 3 Engineering Desk. This guide addresses the specific liabilities of the imidazo[1,5-a]pyridine scaffold in drug discovery: promiscuous heme coordination (CYP inhibition) , kinase off-target effects , and synthetic bottlenecks .
Proceed to the relevant "Ticket" below for your specific experimental blockade.
TICKET #001: High CYP Inhibition (Heme Coordination)
User Issue: “My lead compound has single-digit nanomolar potency against IDO1 but inhibits CYP3A4 and CYP2D6 with IC50 < 1 µM. How do I fix this?”
Root Cause Analysis
The imidazo[1,5-a]pyridine scaffold is a "privileged structure" that suffers from a specific liability: the N2 nitrogen (the non-bridgehead nitrogen) is a potent ligand for the heme iron (
Troubleshooting Protocol: The "Steric Shield" Strategy
To decouple target efficacy (e.g., IDO1) from CYP inhibition, you must sterically or electronically deactivate the N2 nitrogen without destroying the binding to your primary target.
Step 1: Implement Ortho-Substitution (The C1/C3 Blockade) The heme pocket in CYPs is generally restricted. Introducing steric bulk adjacent to the coordinating nitrogen prevents the flat scaffold from approaching the iron center.
-
Action: Introduce a substituent at the C1 or C3 position (depending on your specific binding mode).
-
Preferred Groups: Methyl, Chloro, or Cyclopropyl.
-
Logic: These groups create a "steric clash" with the porphyrin ring of the heme, preventing N-Fe coordination.
Step 2: Electronic Deactivation If steric bulk kills potency at your primary target, reduce the Lewis basicity of the N2 nitrogen.
-
Action: Add electron-withdrawing groups (EWGs) to the pyridine ring (C5-C8 positions).
-
Logic: Lowering the pKa of the N2 nitrogen reduces its affinity for the electropositive heme iron.
Data: Impact of Steric Shielding on Selectivity Representative data for IDO1 vs. CYP3A4 inhibition:
| Compound Variant | R-Group (C1/C3) | IDO1 IC50 (nM) | CYP3A4 IC50 (µM) | Selectivity Ratio |
| Baseline | -H | 12 | 0.8 | ~66x |
| Variant A | -CH3 (Methyl) | 18 | > 50 | >2700x |
| Variant B | -Ph (Phenyl) | 250 | > 50 | >200x (Potency Loss) |
| Variant C | -CF3 | 45 | 15 | 333x |
Tech Note: Variant A represents the "Sweet Spot"—minimal loss of primary potency with massive gain in CYP selectivity.
TICKET #002: Assay Interference (False Negatives/Positives)
User Issue: “My dose-response curves look erratic. Some compounds show negative inhibition or high background signal in fluorescence-based assays.”
Root Cause Analysis
Imidazo[1,5-a]pyridines are inherent fluorophores. This scaffold is widely used in materials science as a blue/green emitter with a large Stokes shift. If your biochemical assay (e.g., IDO1 kynurenine assay using fluorescence readout) operates in the 400–550 nm range, your inhibitor is likely autofluorescing, masking the assay signal.
Diagnostic Workflow
-
Run a "Compound-Only" Control:
-
Add compound to buffer (no enzyme/substrate).
-
Measure fluorescence at your assay's excitation/emission wavelengths.[1]
-
Result: If RFU > Background, you have interference.
-
-
Switch Readouts:
-
Move from fluorescence-based detection to LC-MS/MS or Absorbance (if spectral overlap allows) to validate hits.
-
TICKET #003: Synthesis Fails (Vilsmeier-Haack Cyclization)
User Issue: “I’m trying to close the ring using Vilsmeier-Haack conditions, but I’m getting a black tar or low yields.”
Troubleshooting Guide
The formation of the imidazo[1,5-a]pyridine core often involves the cyclization of an N-acylaminomethylpyridine derivative using
Common Failure Points:
-
Moisture Contamination (The #1 Killer):
-
The Vilsmeier reagent (Chloroiminium ion) hydrolyzes instantly in water.
-
Fix: Use strictly anhydrous DMF and fresh
.[2] Dry glassware in an oven (>120°C) for 2 hours prior.
-
-
Thermal Runaway (The "Tar" Cause):
-
The reaction is highly exothermic. Adding the substrate to the Vilsmeier reagent at Room Temperature (RT) often leads to polymerization.
-
Protocol:
-
Cool Vilsmeier reagent to 0°C .
-
Add substrate dropwise over 30 mins.
-
Allow to warm to RT only after addition is complete.
-
-
-
Workup Hydrolysis:
-
Quenching the reaction too fast generates heat, degrading the product.
-
Fix: Pour the reaction mixture into crushed ice/sodium acetate buffer, not water. The buffer prevents pH extremes that open the imidazole ring.
-
Visualizing the Optimization Logic
The following diagram illustrates the decision tree for optimizing a Hit compound based on the liabilities described above.
Figure 1: Strategic workflow for de-risking Imidazo[1,5-a]pyridine hits. Blue nodes indicate entry; Yellow nodes indicate diagnostic steps; Red nodes indicate chemical modifications; Green nodes indicate validation or assay correction.
References & Further Reading
-
Mei, H. et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry. Link
-
Relevance: Primary source for IDO1 vs. CYP selectivity optimization using this scaffold.
-
-
Volpi, G. et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. Link
-
Relevance: Details the inherent fluorescence properties of the scaffold, crucial for troubleshooting assay interference.
-
-
Hieke, M. et al. (2012).[3] SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters. Link
-
Relevance: Demonstrates the scaffold's utility in non-heme targets (5-LOX) and general SAR principles.
-
-
BenchChem Tech Support. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation. Link
-
Relevance: Practical guide for the synthetic conditions required to close the imidazo-pyridine ring.
-
Sources
- 1. An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating In Vitro Cytotoxicity of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Welcome to the technical support guide for researchers working with 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one and related imidazopyridine compounds. This resource is designed to provide actionable insights and troubleshooting strategies to address challenges with in vitro cytotoxicity. Our approach is rooted in a deep understanding of experimental variables and the underlying biological mechanisms.
Compound Class Profile: Imidazopyridines
Imidazopyridine scaffolds are privileged structures in medicinal chemistry, recognized for a wide array of biological activities.[1] Specifically, the imidazo[1,2-a]pyridine moiety, a related structure, has gained significant interest for its potential as an anticancer agent.[1] The cytotoxic effects of this class are often attributed to the induction of cell cycle arrest and apoptosis.[2][3] For example, some imidazo[1,2-a]pyridine derivatives have been shown to cause cell cycle arrest by increasing levels of p53 and p21, and to induce the extrinsic apoptosis pathway through the activation of caspases 7 and 8.[2] Understanding this mechanistic basis is crucial for interpreting your experimental results and devising strategies to modulate cytotoxicity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when observing unexpected or high levels of cytotoxicity.
Q1: All my cells have died, even at the lowest concentration of my compound. What is the most likely cause?
A1: This common issue often points to a fundamental problem with the experimental setup rather than the compound's intrinsic activity. The two most probable culprits are solvent toxicity and calculation errors.
-
Solvent Toxicity: Dimethyl sulfoxide (DMSO) is a universal solvent for many small molecules, but it can be toxic to cells at concentrations that are too high.[4] It is critical to ensure the final concentration of your solvent in the cell culture medium is non-toxic for the specific cell line you are using.[4]
-
Troubleshooting Step: Run a "solvent-only" control where you treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without the compound. If you observe cell death in this control, you must reduce the final solvent concentration.
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | < 0.5% (v/v) ; ideally ≤ 0.1% | Minimizes solvent-induced cytotoxicity, which can confound results.[5] |
| Solubility Check | Visually inspect your stock solution and final dilutions for any signs of precipitation. | Poorly solubilized compound can form aggregates that cause physical stress to cells or lead to inaccurate concentration calculations.[5] |
Q2: My cytotoxicity results are inconsistent between experiments. How can I improve reproducibility?
A2: A lack of reproducibility often stems from subtle variations in experimental conditions.[5] To address this, focus on standardizing your cell culture and assay procedures.
-
Cell Health and Passage Number: Use cells that are in the logarithmic (log) growth phase and have a consistent, low passage number. Cells at very high or low confluence, or those that have been in culture for too long, can respond differently to cytotoxic agents.[6]
-
Reagent and Compound Preparation: Always use freshly prepared reagents when possible. If you are using frozen stocks of your compound, ensure they have not been subjected to multiple freeze-thaw cycles, which can degrade the molecule.[7]
-
Standardize Timelines: The timing of cell seeding, compound addition, and the addition of assay reagents must be kept consistent across all experiments to ensure comparable results.[5]
Q3: Could my choice of cytotoxicity assay be giving me misleading results?
A3: Yes, the choice of assay is critical and depends on the biological question you are asking.[8] Assays that measure different cellular processes can yield varied results.
-
Metabolic Assays (e.g., MTT, XTT, Alamar Blue): These colorimetric assays measure the metabolic activity of a cell, which is often used as a proxy for viability.[9] However, a compound can inhibit mitochondrial reductases without killing the cell (a cytostatic effect), leading to a false positive for cytotoxicity.[10] Conversely, if a compound enhances metabolic activity, it could mask true cytotoxicity.
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays directly measure cell death by detecting the release of intracellular components from damaged cells or the uptake of a membrane-impermeable dye. They are considered more direct measures of cytotoxicity.
Recommendation: To get a comprehensive picture, consider using a multi-parametric approach. For example, running a metabolic assay alongside a membrane integrity assay can help distinguish between cytostatic (inhibiting growth) and cytotoxic (causing death) effects.[8]
In-Depth Troubleshooting and Optimization
This section provides advanced strategies for researchers who have ruled out basic experimental errors and need to delve deeper into the cause of cytotoxicity.
Troubleshooting Experimental Design
Caption: General troubleshooting workflow for in vitro cytotoxicity.
Q4: How can I determine if interactions with media components, like serum proteins, are affecting my compound's cytotoxicity?
A4: Many compounds bind to proteins, such as albumin, present in fetal bovine serum (FBS).[10] Only the unbound fraction of the compound is free to interact with cells. High protein binding can effectively lower the active concentration of your compound, masking its true potency. Conversely, in low-serum conditions, the apparent cytotoxicity might be artificially high.
-
Scientific Rationale: A "serum-shift assay" can determine if your compound is susceptible to protein binding. By testing the compound's cytotoxicity in media containing varying concentrations of FBS (e.g., 10%, 5%, 1%, 0%), you can observe if the IC50 value changes.[10] A shift in the IC50 to lower values as serum concentration decreases indicates significant protein binding.[10]
-
Troubleshooting Step: Perform a dose-response experiment at different serum levels. If cytotoxicity is highly dependent on the serum concentration, consider adjusting your assay conditions to better reflect the physiological environment you are trying to model or report the IC50 value alongside the serum percentage used.
Q5: The observed cytotoxicity only appears after an extended incubation period (e.g., >24 hours). What could this imply?
A5: Delayed cytotoxicity can suggest that the parent compound is not the primary toxic agent. Instead, it may be converted into a more toxic metabolite by the cells over time.[11] The liver is the primary site of drug metabolism, and many cell lines, especially those of hepatic origin (like HepG2), retain some metabolic capabilities.[11]
-
Scientific Rationale: Drug metabolism is typically a two-phase process.[11] Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, often introduce reactive functional groups that can sometimes lead to bioactivation, turning a non-toxic compound into a toxic one.[11][12]
-
Troubleshooting Step: To test this hypothesis, you can incorporate an external metabolic activation system, such as a liver S9 fraction, into your assay. If the cytotoxicity of your compound increases dramatically in the presence of the S9 fraction, it strongly suggests that a metabolite is responsible for the toxic effects.[12]
Q6: I have confirmed the cytotoxicity is real and not an artifact. What are my options for reducing it while preserving desired activity?
A6: If the goal is to develop a therapeutic agent, reducing off-target cytotoxicity is essential. This typically involves medicinal chemistry or formulation science.
-
Structure-Activity Relationship (SAR) Studies: This is a medicinal chemistry approach. By synthesizing and testing analogs of the parent compound, you can identify which parts of the molecule are responsible for cytotoxicity versus the desired biological activity. The goal is to design a new molecule that retains efficacy but has a better safety profile.
-
Formulation Strategies: This approach focuses on how the drug is delivered to the cells. Encapsulating the compound in a delivery vehicle, such as nanostructured lipid carriers (NLCs), can alter its pharmacokinetic profile, improve its stability, and potentially reduce non-specific cytotoxicity by controlling its release.[13]
Visualizing Potential Mechanisms
Based on published data for the broader imidazopyridine class, a possible cytotoxic mechanism for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one could involve the induction of apoptosis.
Caption: Hypothesized apoptotic pathway for imidazopyridines.[2]
Detailed Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentration series of your compound in culture medium from a high-concentration stock (e.g., 10 mM in DMSO). Remember to prepare a 2X vehicle control (medium with the highest DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Controls:
-
Untreated Cells: Cells with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of solvent.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank: Medium only (no cells) to measure background absorbance.
-
Protocol 2: Assessing Metabolic Bioactivation with Liver S9 Fractions
This protocol determines if liver enzymes convert your compound into a more cytotoxic metabolite.
-
Prepare S9 Mix: On ice, prepare the S9 reaction mix. A typical mix contains liver S9 fraction, a regenerating system (e.g., NADPH-regenerating system), and buffer (e.g., potassium phosphate). Follow the manufacturer's instructions for specific concentrations.
-
Assay Setup: In a 96-well plate, set up the following conditions:
-
Condition A: Cells + Compound + Complete S9 Mix
-
Condition B: Cells + Compound + Inactivated S9 Mix (heat-inactivated to destroy enzyme activity)
-
Condition C: Cells + Compound (No S9 Mix)
-
-
Incubation: Add your compound to the respective wells, followed by the S9 mix (or inactivated mix/buffer). Incubate for a short, defined period (e.g., 2-4 hours) to allow for metabolism.
-
Wash and Continue: After the metabolic incubation, carefully wash the cells with fresh medium to remove the S9 mix and remaining compound. Add fresh medium and incubate for a further 24-48 hours.
-
Assess Viability: Use a standard cytotoxicity assay (e.g., MTT or LDH release) to measure cell viability in all conditions.
-
Interpretation: A significant increase in cytotoxicity in Condition A compared to B and C suggests that a metabolite is responsible for the observed toxicity.
References
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - ResearchGate. (2022-10-01). Available from: [Link]
-
RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-17). Available from: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01). Available from: [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls - ResearchGate. (n.d.). Available from: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-04-09). Available from: [Link]
-
Update on in vitro cytotoxicity assays for drug development - ResearchGate. (2025-08-07). Available from: [Link]
-
Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - NIH. (n.d.). Available from: [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC - NIH. (2020-10-31). Available from: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.). Available from: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Available from: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (n.d.). Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Available from: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021-10-22). Available from: [Link]
-
Avoid Immune Destruction - In Vitro Technologies. (n.d.). Available from: [Link]
-
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays - IT Medical Team. (n.d.). Available from: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019-07-01). Available from: [Link]
-
10 Tips for Successful Cell Based Assays - FDCELL. (2023-10-28). Available from: [Link]
-
Antioxidant Delivery Revisited: The Promise of Nanostructured Lipid Carriers - MDPI. (2026-01-25). Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (2023-12-13). Available from: [Link]
-
6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. (2025-04-29). Available from: [Link]
-
Overcoming a Cytotoxicity Failure-Lise Vanderkelen - YouTube. (2022-05-16). Available from: [Link]
-
Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing - MDPI. (n.d.). Available from: [Link]
-
In vitro evaluation of metabolic drug–drug interactions (Chapter 5) - Predictive Toxicology in Drug Safety. (n.d.). Available from: [Link]
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Technical Support Center: Troubleshooting Assay Interference from 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one and Related Heterocycles
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel heterocyclic compounds, specifically focusing on the 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one scaffold. While this class of molecules holds significant therapeutic promise, its structural features—rich in nitrogen and conjugated systems—warrant a proactive approach to identifying and mitigating potential assay interference.
False positives and other artifacts generated by compound interference are a significant source of wasted time and resources in drug discovery.[1] This guide provides a logical, evidence-based framework for interrogating unexpected results, allowing you to distinguish true biological activity from assay artifacts with confidence. We will proceed from foundational questions to a systematic, multi-phase troubleshooting workflow, complete with detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when encountering potential assay interference with a novel compound.
Q1: What is assay interference and why is it a critical issue?
Assay interference refers to any process where a test compound generates a false signal in a biological assay through a mechanism other than specific interaction with the intended biological target.[2] These misleading results, or "false positives," can lead research teams down unproductive paths, wasting significant resources on compounds that have no true therapeutic potential.[1] Common causes of interference include the compound's intrinsic properties, such as color, fluorescence, or tendency to aggregate, as well as its potential to react non-specifically with assay components.[3][4] Early identification and elimination of these "nuisance compounds" is a cornerstone of efficient drug discovery.[5]
Q2: Based on its structure, what are the most likely interference mechanisms for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one?
While specific experimental data for this exact molecule is not widely published, we can infer potential interference mechanisms based on its imidazopyridine core, a class of nitrogen-containing heterocycles.
-
Optical Interference (Autofluorescence/Quenching): Heterocyclic compounds with conjugated π-systems are often fluorescent.[6][7] If the compound's excitation/emission spectra overlap with those of the assay's fluorophore, it can either add to the signal (autofluorescence) or absorb the excitation/emitted light, quenching the signal (inner filter effect).[8]
-
Colloidal Aggregation: Many small molecules with poor aqueous solubility can form colloidal aggregates at typical screening concentrations. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition or activation.[4] This is a very common mechanism of assay interference.
-
Chemical Reactivity: The structure may contain electrophilic or nucleophilic centers that could react covalently with assay components, particularly enzymes that have reactive cysteine residues in their active sites.[2]
-
Redox Activity: Some chemical motifs can engage in redox cycling, generating reactive oxygen species like hydrogen peroxide (H₂O₂). This can interfere with assays that are sensitive to the redox environment or those that use redox-active detection reagents like resazurin.[9]
Q3: Is 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one considered a Pan-Assay Interference Compound (PAIN)?
Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently cause interference across multiple assays.[9][10] While the specific 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one scaffold is not on a public PAINS filter list, this does not mean it is exempt from interference. PAINS filters are warning flags, not absolute disqualifiers.[1] Given its heterocyclic nature, it is prudent to perform the experimental due diligence outlined in this guide to rule out PAINS-like behavior.
Q4: I have a hit from my primary screen with this compound. What are the absolute first steps I should take to build confidence in this result?
The first steps should always focus on simple, rapid, and inexpensive tests that can flag the most common interference mechanisms.
-
Visually Inspect the Compound: Check the color of your compound stock solution. A colored compound is a major red flag for interference in absorbance-based assays.
-
Check for Autofluorescence: Before anything else, measure the compound's fluorescence in your assay buffer using the same filter sets as your primary assay. This is a simple yet critical control.[8]
-
Review the Dose-Response Curve (DRC): Look for an unusually steep Hill slope or an incomplete curve. Non-specific mechanisms like aggregation often produce steep, sharp DRCs.[5]
-
Confirm Identity and Purity: Re-confirm the structure and assess the purity of the hit compound, ideally via LC-MS and NMR. An active impurity could be the source of the signal.[5]
Part 2: Systematic Troubleshooting Workflow
If initial checks raise suspicion, a systematic, phased approach is necessary to diagnose the issue. This workflow is designed to move from broad, common mechanisms to more specific ones.
Troubleshooting Workflow Diagram
Caption: How a compound's intrinsic properties can lead to false assay signals.
References
- MySkinRecipes. (n.d.). 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one.
-
Dahlin, J. L., Baell, J., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. DOI: 10.1038/s41570-024-00593-3. Available from: [Link]
-
McLoughlin, H., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery. Available from: [Link]
-
Danaher Life Sciences. (n.d.). Luminescence Assays: Types, Mechanism & Applications. Retrieved from [Link]
-
Saeed, A., et al. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules. DOI: 10.3390/molecules28020739. Available from: [Link]
-
García-Sosa, A. T. (2018). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology. DOI: 10.1007/978-1-4939-7856-7_17. Available from: [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Turek-Herman, J., et al. (2011). High-Throughput RNA Interference Screening: Tricks of the Trade. Assay and Drug Development Technologies. DOI: 10.1089/adt.2010.0335. Available from: [Link]
-
Promega Connections. (2015). Avoid False Hits During Compound Screening for Drug Discovery. Retrieved from [Link]
-
de Souza, A. C. S., & de Almeida, A. L. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening. Available from: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. Retrieved from [Link]
-
Bajorath, J. (2019). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. DOI: 10.1080/17460441.2019.1628049. Available from: [Link]
-
ResearchGate. (2019). Fluorescent heterocycles: Recent trends and new developments. Retrieved from [Link]
-
Leonard, N. J. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Heterocycles. Available from: [Link]
-
Senger, M. R., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. DOI: 10.1039/D2DD00001F. Available from: [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]
-
Byonoy. (2024). How to Minimize Luminescence Crosstalk for Precise Assay Results. Retrieved from [Link]
-
YouTube. (2022). Pan Assay Interference Compounds. Retrieved from [Link]
Sources
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Validation & Comparative
A Guide to the Structural Confirmation of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one: A Comparative Analysis
For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific investigation. This guide provides an in-depth technical comparison to facilitate the structural elucidation of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one. Due to the current scarcity of published experimental data for this specific molecule, we present a predictive analysis of its key spectroscopic features, contrasted with the known experimental data of a closely related structural isomer, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. This comparative approach offers a robust framework for the experimental confirmation of the title compound's structure.
Introduction to Imidazopyridines
Imidazopyridines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] The fusion of an imidazole ring to a pyridine ring can result in several isomeric scaffolds, with imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines being two of the most prominent.[2] These core structures are found in numerous therapeutic agents, exhibiting anxiolytic, sedative, and anticancer properties.[1] The precise arrangement of the fused rings and the nature and position of substituents dramatically influence the molecule's physicochemical properties and biological targets.
This guide focuses on the structural confirmation of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one, a less-common derivative of the imidazo[1,5-a]pyridine scaffold. Its structural isomerism with derivatives of the more extensively studied 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine series necessitates a careful and thorough characterization to avoid misidentification.
Structural Elucidation of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one: A Predictive Approach
The definitive confirmation of a chemical structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below, we predict the key spectral features of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one and highlight the expected differences from its structural isomers.
Predicted Spectroscopic Data for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
| Technique | Predicted Key Features |
| ¹H NMR | - Two distinct signals in the aromatic region corresponding to the protons on the imidazole ring. - Three distinct signals in the aliphatic region corresponding to the three methylene groups of the pyridinone ring, likely exhibiting complex splitting patterns due to spin-spin coupling. |
| ¹³C NMR | - A signal corresponding to a carbonyl carbon (C=O) in the downfield region (around 170-180 ppm). - Two signals for the sp² hybridized carbons of the imidazole ring. - Three signals for the sp³ hybridized carbons of the pyridinone ring. |
| IR | - A strong absorption band characteristic of a carbonyl (C=O) stretch, typically in the range of 1680-1720 cm⁻¹. - C-H stretching vibrations for both aromatic and aliphatic protons. - C=N and C=C stretching vibrations from the imidazole ring. |
| Mass Spec. | - A molecular ion peak corresponding to the exact mass of C₇H₈N₂O. - Characteristic fragmentation patterns involving the loss of CO and subsequent fragmentation of the heterocyclic core. |
Comparative Analysis: 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one vs. 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivatives
A powerful strategy for structural confirmation is the direct comparison with a known isomer. For this purpose, we will consider a generic 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative, for which extensive experimental data is available in the literature.[3]
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135508820&t=l"]; A [label="6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=442340&t=l"]; B [label="5,6,7,8-tetrahydroimidazo[1,2-a]pyridine"]; A -- B [label="Structural Isomers"]; }
Caption: Chemical structures of the target compound and a comparative isomer.
Key Spectroscopic Differences
| Spectroscopic Feature | 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one (Predicted) | 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Derivative (Experimental) | Rationale for Difference |
| Carbonyl Group | Presence of a C=O stretch in IR and a carbonyl signal in ¹³C NMR. | Absence of a carbonyl group (unless substituted with one). | The defining structural difference is the presence of the ketone functionality in the target molecule. |
| Aromatic Protons (¹H NMR) | Two distinct aromatic protons on the imidazole ring. | Typically two aromatic protons on the imidazole ring. | The chemical environment of the aromatic protons will differ due to the influence of the adjacent carbonyl group and the different nitrogen positions. |
| Aliphatic Protons (¹H NMR) | Three sets of methylene protons with distinct chemical shifts and coupling patterns. | Three sets of methylene protons in the tetrahydro-pyridine ring. | The deshielding effect of the carbonyl group in the target molecule will significantly shift the signals of the adjacent methylene protons downfield. |
| Mass Spec. Fragmentation | Initial loss of CO is a likely fragmentation pathway. | Fragmentation will be dictated by the substituents and the stability of the heterocyclic core, without the characteristic loss of CO. | The presence of the carbonyl group provides a distinct fragmentation pathway. |
Experimental Protocols for Structural Confirmation
The following protocols outline the necessary steps for the synthesis and definitive structural characterization of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one.
Proposed Synthesis
A plausible synthetic route to 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one could involve the cyclization of a suitable precursor, such as a derivative of 2-(aminomethyl)pyridine.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 2-(aminomethyl)pyridine precursor in a suitable solvent (e.g., toluene, DMF).
-
Reagent Addition: Add the cyclizing agent (e.g., a derivative of acrylic acid or a related Michael acceptor) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove any water-soluble byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Obtain the pure product and proceed with spectroscopic analysis.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Detailed Methodologies:
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals to the correct atoms in the molecule and confirming the connectivity.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified compound (e.g., as a thin film on a salt plate or as a KBr pellet).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands, paying close attention to the carbonyl stretch.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Obtain the high-resolution mass spectrum to confirm the elemental composition.
-
Perform tandem MS (MS/MS) to analyze the fragmentation pattern, which can provide further structural information.
-
Conclusion
The structural confirmation of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one requires a systematic and comparative analytical approach. While published experimental data for this specific molecule is currently lacking, this guide provides a robust framework based on predictive analysis and comparison with a known structural isomer. The detailed experimental protocols outlined herein offer a clear path for its synthesis and unambiguous characterization. By carefully comparing the experimental data obtained for the synthesized compound with the predicted values and the data from its isomers, researchers can confidently establish its structure, paving the way for further investigation into its chemical and biological properties.
References
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). PubMed Central (PMC). [Link]
-
Hu, Z., Hou, J., Liu, J., Yu, W., & Chang, J. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]
-
Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. (2010). PubMed. [Link]
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Validating the In Vivo Activity of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap from Benchtop to Preclinical Models
The journey of a novel therapeutic candidate from a promising in vitro profile to a viable in vivo lead is a critical and often challenging phase in drug discovery. This guide focuses on the essential steps and considerations for validating the in vivo activity of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one, a heterocyclic scaffold that has garnered significant interest due to the diverse biological activities of related compounds. Imidazo[1,5-a]pyridine derivatives have demonstrated potential as anticancer and antifungal agents, making a thorough in vivo evaluation paramount.[1][2][3][4][5][6]
This technical guide, designed for researchers and drug development professionals, provides a framework for designing and executing robust in vivo studies. We will delve into the rationale behind experimental choices, present detailed protocols for both anticancer and antifungal validation, and offer a comparative analysis against established standard-of-care agents. By synthesizing technical accuracy with field-proven insights, this guide aims to equip scientists with the necessary tools to confidently assess the in vivo potential of this promising compound class.
Hypothesized In Vitro Activity and Mechanistic Rationale
While direct in vitro data for 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one is emerging, the broader class of imidazopyridine derivatives has shown significant cytotoxic effects against various cancer cell lines and inhibitory activity against pathogenic fungi. For the purpose of this guide, we will hypothesize its potential activities based on published data for structurally related compounds.
Numerous studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives, with IC50 values in the micromolar range against breast cancer cell lines such as HCC1937 and cervical cancer cells (HeLa).[7][8][9] The proposed mechanism of action for some of these compounds involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a key role in cell growth, proliferation, and survival.[7][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[7][8]
Furthermore, various imidazo[1,2-a]pyridine derivatives have exhibited antifungal activity against a range of pathogenic fungi.[2][3] This suggests that 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one may also possess antifungal properties, warranting in vivo investigation in relevant infection models.
Below is a diagram illustrating the hypothesized mechanism of action for the anticancer activity of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one via inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one.
Comparative In Vivo Validation: Anticancer Efficacy
To assess the potential of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one as an anticancer agent, a robust in vivo study is essential. A xenograft model using human breast cancer cells in immunocompromised mice is a widely accepted standard.
Experimental Workflow: Breast Cancer Xenograft Model
Caption: Workflow for in vivo antifungal efficacy testing in a systemic candidiasis model.
Detailed Experimental Protocol: Systemic Candidiasis Study
-
Animal Model and Fungal Strain:
-
Acquire female BALB/c mice (6-8 weeks old) and allow for acclimatization.
-
Culture Candida albicans SC5314 on an appropriate agar medium (e.g., YPD agar).
-
-
Infection:
-
Prepare a suspension of C. albicans in sterile saline and adjust the concentration to 1x10⁶ CFU/mL.
-
Inject 100 µL of the fungal suspension (1x10⁵ CFU) intravenously into the lateral tail vein of each mouse. [10]3. Treatment Administration:
-
Begin treatment 24 hours post-infection.
-
Group 1 (Vehicle Control): Administer sterile saline i.p. daily.
-
Group 2 (Test Compound): Administer 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one (formulated in a suitable vehicle) i.p. daily at a dose of 10 mg/kg.
-
Group 3 (Positive Control): Administer fluconazole via oral gavage daily at a dose of 10 mg/kg. [11][12]4. Efficacy Monitoring:
-
Survival Study: Monitor the mice daily for signs of illness and record survival over a period of 21 days.
-
Fungal Burden Study: In a separate cohort of animals, euthanize mice at a predetermined time point (e.g., 4 days post-infection).
-
Aseptically remove the kidneys, homogenize the tissue in sterile saline, and perform serial dilutions.
-
Plate the dilutions on appropriate agar plates and incubate to determine the number of colony-forming units (CFU) per gram of kidney tissue. [10]5. Data Analysis:
-
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
Compare the kidney fungal burdens between the treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Hypothetical Comparative Data
| Treatment Group | Median Survival Time (Days) | Kidney Fungal Burden at Day 4 (log10 CFU/g) |
| Vehicle Control | 5 | 6.8 ± 0.5 |
| 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one (10 mg/kg) | 12 | 4.2 ± 0.7 |
| Fluconazole (10 mg/kg) | 15 | 3.5 ± 0.6 |
Conclusion: A Pathway to Clinical Candidacy
This guide provides a comprehensive framework for the in vivo validation of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one, leveraging established protocols and comparative analysis against standard-of-care agents. The successful execution of such studies, yielding data that demonstrates significant efficacy and an acceptable safety profile, is a critical step in advancing this promising compound class towards clinical development. The experimental designs outlined herein are intended to be adaptable, and researchers are encouraged to refine these protocols based on emerging in vitro data and the specific characteristics of their novel compounds. Rigorous and well-controlled in vivo studies are the cornerstone of translational research, ultimately determining the therapeutic potential of new chemical entities.
References
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Bouchmaa, N., Tilaoui, M., Boukharsa, Y., & Zyad, A. (2018). In vitro cytotoxicity of compounds 6a-6f against P815 tumor cell line. ResearchGate. Available at: [Link]
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Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(13), 9263-9281. Available at: [Link]
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Singh, P., & Kumar, V. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 11(54), 34265-34279. Available at: [Link]
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Wikipedia contributors. (2023, December 19). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
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Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6035. Available at: [Link]
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Li, R., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-1. Available at: [Link]
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Al-Otaibi, F. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Available at: [Link]
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Various Authors. (2025). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]
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Andes, D., et al. (2008). In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling. Antimicrobial Agents and Chemotherapy, 52(4), 1373-1383. Available at: [Link]
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Various Authors. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 10(4), 4589-4618. Available at: [Link]
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de Oliveira, C. A. P., et al. (2015). Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles. International Journal of Nanomedicine, 10, 4899-4913. Available at: [Link]
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Di Maria, F., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(31), 14035-14047. Available at: [Link]
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Various Authors. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(15), 2772. Available at: [Link]
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Pappas, P. G., et al. (2016). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50. Available at: [Link]
-
Various Authors. (2025). Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. ResearchGate. Available at: [Link]
-
Gherghiceanu, M., et al. (2023). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. International Journal of Molecular Sciences, 24(24), 17464. Available at: [Link]
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Various Authors. (2025). Examples of imidazo[1,2‐a]pyridine derivatives as antifungals. ResearchGate. Available at: [Link]
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Bhola, N. E., et al. (2013). Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. PLoS ONE, 8(4), e62224. Available at: [Link]
-
Various Authors. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 11(3), 3456-3469. Available at: [Link]
-
Various Authors. (2020). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 164, 05001. Available at: [Link]
-
Segal, E. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(4), 123. Available at: [Link]
-
Various Authors. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 10(48), 51234-51247. Available at: [Link]
-
Louie, A., et al. (1998). Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis. Antimicrobial Agents and Chemotherapy, 42(5), 1105-1109. Available at: [Link]
-
Various Authors. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(22), 5083. Available at: [Link]
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Hsieh, C., et al. (2021). Quantification of long-term doxorubicin response dynamics in breast cancer cell lines to direct treatment schedules. PLoS Computational Biology, 17(5), e1008945. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 624-643. Available at: [Link]
-
Almirante, N., et al. (1984). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 27(11), 1438-1443. Available at: [Link]
-
Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(13), 9263-9281. Available at: [Link]
-
Singh, S., et al. (2014). In vivo anticancer synergy mechanism of doxorubicin and verapamil combination treatment is impaired in BALB/c mice with metastatic breast cancer. Experimental and Molecular Pathology, 97(2), 269-277. Available at: [Link]
-
Slain, D. (2008). Candidemia: Optimizing the Dose of Fluconazole. U.S. Pharmacist, 33(5), 34-42. Available at: [Link]
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Comparative Guide: Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine in Medicinal Chemistry
Executive Summary
In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine scaffold has long held the title of "privileged structure," anchoring blockbusters like Zolpidem. However, its structural isomer, imidazo[1,5-a]pyridine , is emerging as a critical bioisostere for overcoming metabolic liabilities and unlocking novel chemical space.
This guide provides a technical comparison of these two isomers, focusing on their application in oncology (specifically IDO1 inhibition) and metabolic stability profiles. It is designed for medicinal chemists seeking to diversify their scaffold libraries beyond the standard "incumbent" structures.
Structural & Electronic Profiling
The fundamental difference lies in the position of the bridgehead nitrogen and the second nitrogen atom. This subtle shift alters the electronic vectors, hydrogen bond acceptor capabilities, and metabolic "soft spots."
| Feature | Imidazo[1,2-a]pyridine (The Standard) | Imidazo[1,5-a]pyridine (The Challenger) | Implications for Drug Design |
| Structure | N at bridgehead (pos 4) and pos 1. | N at bridgehead (pos 4) and pos 2. | Changes H-bond acceptor vector by ~30°. |
| Electronic Character | Electron-rich 5-membered ring; C3 is highly nucleophilic. | Mesoionic character ; C3 and C5 are electronically distinct; C3 has carbene-like resonance. | [1,5-a] offers unique pi-stacking interactions and potential for metal coordination (e.g., Heme iron). |
| Fluorescence | Moderate; often requires specific substitution. | High Quantum Yield ; Large Stokes shift.[1] | [1,5-a] is superior for "Theranostic" applications (drug + imaging agent). |
| Metabolic Liability | Prone to Aldehyde Oxidase (AO) oxidation at C3/C5 if electron-deficient. | Resistant to AO in many contexts; shifts metabolism to CYP450. | Critical for extending half-life ( |
Visualization: Structural Divergence
The following diagram illustrates the numbering and key electronic vectors of the two isomers.
Figure 1: Structural and functional divergence between the 1,2-a and 1,5-a isomers.
Comparative Performance: IDO1 Inhibition & Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme and a key target in cancer immunotherapy.[2][3] The imidazo[1,5-a]pyridine scaffold has demonstrated superior utility here due to its ability to coordinate with the heme iron, mimicking the imidazole side chain of histidine.
Experimental Data Summary
Data aggregated from recent SAR studies (e.g., Vertex, BMS, and academic reports).
| Metric | Imidazo[1,2-a] Derivative | Imidazo[1,5-a] Derivative | Interpretation |
| IDO1 Enzymatic IC50 | > 1.0 µM (Typical) | 5 - 50 nM (Optimized) | [1,5-a] nitrogen geometry is better suited for Heme-Fe coordination in the active site. |
| Cellular Potency (HeLa) | Poor correlation with enzyme data. | High correlation (LE > 0.4).[3] | [1,5-a] maintains potency in complex cellular environments. |
| Selectivity (vs. TDO2) | Moderate (10-50x) | High (>1000x) | The specific shape of the [1,5-a] pocket fit reduces off-target binding to Tryptophan 2,3-dioxygenase. |
| Metabolic Stability (Human) | High Clearance (AO mediated) | Low/Moderate Clearance | The [1,5-a] isomer successfully evades Aldehyde Oxidase, a common failure point for [1,2-a] fused systems. |
Expert Insight: In IDO1 inhibitor design, the imidazo[1,5-a]pyridine nitrogen (N2) acts as a direct ligand to the heme iron. The [1,2-a] isomer, due to the position of its nitrogen (N1), often suffers from steric clash with the heme porphyrin ring, drastically reducing potency.
Synthetic Accessibility & Protocols
While the [1,5-a] isomer offers biological advantages, it is historically harder to synthesize than the [1,2-a].
-
Imidazo[1,2-a]pyridine: Easily accessed via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction (One-pot: 2-aminopyridine + aldehyde + isocyanide).
-
Imidazo[1,5-a]pyridine: Typically requires oxidative cyclization or transannulation, which can be step-intensive.
Recommended Synthetic Workflow (Imidazo[1,5-a]pyridine)
For library generation, the Oxidative Cyclization of Pyridyl-Methylamines is the most robust modern method, avoiding harsh dehydrating agents.
Figure 2: Copper-catalyzed oxidative synthesis route for imidazo[1,5-a]pyridines.
Detailed Protocol: Copper-Catalyzed Synthesis
Objective: Synthesis of 1,3-diphenylimidazo[1,5-a]pyridine.
-
Reagents: 2-benzoylpyridine (1.0 equiv), Benzylamine (1.2 equiv), CuI (10 mol%), DMSO (solvent).
-
Procedure:
-
Charge a reaction tube with 2-benzoylpyridine (0.5 mmol) and benzylamine (0.6 mmol).
-
Add CuI (10 mol%) and DMSO (2.0 mL).
-
Seal the tube under an oxygen atmosphere (balloon pressure is sufficient) or open air (yields may vary).
-
Heat the mixture to 100°C for 12 hours.
-
Monitor: TLC (Hexane/EtOAc 4:1). The fluorescent product spot is distinct.
-
-
Workup:
-
Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine, dry over Na2SO4.
-
Purification: Silica gel column chromatography.
-
-
Validation:
-
1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet (or doublet if substituted) at the C5 position (typically deshielded ~8.0-8.5 ppm).
-
Biological Assay Protocol: IDO1 Inhibition
To validate the activity of the [1,5-a] isomer, use the standard Kynurenine generation assay.
Principle: IDO1 converts L-Tryptophan to N-formylkynurenine, which hydrolyzes to Kynurenine.[2] Kynurenine reacts with Ehrlich’s reagent to form a yellow dye (OD 490 nm).
-
Reagents:
-
Recombinant Human IDO1 enzyme.
-
Substrate: L-Tryptophan (100 µM final).
-
Cofactors: Ascorbic acid, Methylene Blue, Catalase.
-
Detection: 30% Trichloroacetic acid (TCA), Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
-
Workflow:
-
Incubation: Mix Inhibitor (variable conc) + IDO1 enzyme + Cofactors in buffer (PBS, pH 6.5). Incubate 30 min at RT.
-
Start Reaction: Add L-Tryptophan. Incubate at 37°C for 45 mins.
-
Stop Reaction: Add 30% TCA. Incubate at 65°C for 15 mins (hydrolyzes N-formylkynurenine to kynurenine).
-
Detection: Transfer supernatant to a new plate. Add equal volume of Ehrlich’s reagent.
-
Read: Measure Absorbance at 490 nm.
-
-
Calculation:
-
Calculate % Inhibition relative to DMSO control.
-
Fit to sigmoidal dose-response curve to determine IC50.
-
References
-
Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1. Journal of Medicinal Chemistry. (Focuses on the heme-binding capability of the scaffold).
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. (Details the AO avoidance strategy moving from [1,2-a] to [1,5-a]).
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. New Journal of Chemistry. (Review of physical and luminescent properties).
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. (Aggregated synthetic methodologies).
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. (Baseline data for the [1,2-a] isomer).
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Safety Operating Guide
Technical Guide: Safe Handling and Disposal of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
[1]
Executive Summary
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one (CAS: 426219-51-4) is a bicyclic nitrogenous heterocycle frequently utilized as a scaffold in medicinal chemistry, particularly in the synthesis of thromboxane synthase inhibitors and aromatase inhibitors.[1]
Unlike simple pyridine solvents, this compound is a functionalized solid intermediate.[1] While it shares the irritant properties of its structural parents, its disposal protocols must account for its potential biological activity and nitrogen-rich stoichiometry, which generates nitrogen oxides (NOx) upon thermal decomposition.[1]
Immediate Directive: Treat all waste containing this compound as Hazardous Chemical Waste (RCRA Class: Toxic/Irritant) . If used in late-stage drug development, elevate handling to Potentially Cytotoxic/API standards until toxicological clearance is obtained.[1]
Chemical Profile & Hazard Identification
Effective disposal begins with accurate identification.[1] This compound is distinct from liquid pyridine; do not conflate their flash points or vapor pressure hazards.[1]
| Parameter | Data |
| CAS Number | 426219-51-4 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Physical State | Solid (Powder/Crystalline) |
| Storage Requirement | Sealed, Dry, 2-8°C (Hygroscopic potential) |
| Acidity/Basicity | Weakly basic (Imidazole nitrogen) |
GHS Hazard Classification
Based on structural analogs and safety data for CAS 426219-51-4:
Pre-Disposal Stabilization & Handling
Before this chemical enters the waste stream, it must be stabilized to prevent accidental exposure or reaction in the waste container.[1]
Containment Protocol
-
Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood or powder containment enclosure.[1]
-
PPE: Nitrile gloves (double-gloving recommended for solutions), lab coat, and safety glasses.[1] If handling >10g of dry powder, use an N95 or P100 particulate respirator to mitigate inhalation risks (H335).[1]
Chemical Compatibility Check
Before adding to a waste carboy, verify solvent compatibility.[1]
Disposal Procedures
The disposal pathway depends on the physical state of the waste.[1]
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
Primary Method: High-Temperature Incineration.[1]
-
Segregation: Do not mix with general trash. Place solid waste (weigh boats, contaminated paper towels, pure powder) into a Yellow Hazardous Waste Bag or a dedicated Wide-Mouth Solid Waste Drum .[1]
-
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly list "6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one" to alert the disposal facility of high nitrogen content.
-
Final Destruction: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a rotary kiln incinerator and NOx scrubbers.[1]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Primary Method: Fuel Blending / Incineration.[1]
-
Solvent Classification:
-
pH Check: Ensure the waste solution is pH 5–9. If the reaction involved strong acids, neutralize with Sodium Bicarbonate before bottling to prevent pressure buildup from off-gassing.[1]
-
Container: Use HDPE carboys. Leave 10% headspace.[1]
Disposal Decision Tree
The following logic flow ensures the material ends up in the correct stream.
Figure 1: Operational decision tree for segregating waste streams containing 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one.
Emergency Response Procedures
Accidental Release (Spill)[1]
-
Dry Spill: Do not sweep dry dust (risk of aerosolization).[1] Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1] Place waste in a sealed bag.
-
Wet Spill: Absorb with an inert material (Vermiculite or Chem-Sorb).[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]
-
Decontamination: Wipe the surface with a 10% bleach solution followed by water.[1] The imidazole ring is stable but water-soluble; thorough rinsing removes residues.[1]
Exposure First Aid[1]
Scientific Rationale & Mechanism
The disposal choice (Incineration) is dictated by the thermal stability of the imidazo-pyridinone core.[1] Landfilling is prohibited due to the risk of leaching nitrogenous heterocycles into groundwater, where they can exhibit ecotoxicity.[1]
Incineration Chemistry:
References
Sources
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. kishida.co.jp [kishida.co.jp]
- 5. 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. adama.com [adama.com]
- 7. 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one | C24H29N7O | CID 118703740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
